molecular formula C12H16N2 B13314182 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Cat. No.: B13314182
M. Wt: 188.27 g/mol
InChI Key: PWSSTRHMHUQKGO-UHFFFAOYSA-N
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Description

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine ( 1491825-33-2) is a synthetic organic compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol. It features an indole scaffold, a significant heterocyclic system in medicinal chemistry due to its presence in numerous biologically active molecules and drugs . The indole nucleus is known for its structural versatility and ability to interact with a wide array of biological targets, making it a privileged structure in drug design . This specific derivative is substituted at the 1-position with a methyl group and at the 5-position with an isopropylamine group, modifications that are often explored to optimize pharmacological properties and receptor binding affinity . Researchers utilize such indole-based compounds as key intermediates or target molecules in the development of novel therapeutic agents. Indole derivatives are widely investigated for their diverse biological activities, which can include anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral properties . The structural motif of this compound makes it a valuable building block for constructing more complex molecular hybrids, such as those fused with other five-membered heterocycles, to enhance efficacy, selectivity, and metabolic stability . This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-methyl-N-propan-2-ylindol-5-amine

InChI

InChI=1S/C12H16N2/c1-9(2)13-11-4-5-12-10(8-11)6-7-14(12)3/h4-9,13H,1-3H3

InChI Key

PWSSTRHMHUQKGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=C(C=C1)N(C=C2)C

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters like serotonin to blockbuster drugs. The strategic functionalization of the indole scaffold allows for the fine-tuning of pharmacological properties, making the exploration of novel derivatives a critical endeavor in drug discovery. This guide provides a comprehensive technical overview of a specific, lesser-studied derivative: 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Our objective is to move beyond a simple recitation of data. Instead, this document is crafted to provide a senior researcher's perspective on the why and how—the rationale behind predictive models, the strategic considerations for synthesis, and the logical basis for postulating its biological relevance. We will construct a scientific narrative grounded in established principles of organic chemistry and pharmacology, offering a robust framework for researchers and drug development professionals interested in this and related compounds.

Molecular Structure and In Silico Physicochemical Profile

The foundational step in evaluating any new chemical entity is to understand its structure and predict its behavior. 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is characterized by an indole core, methylated at the N1 position of the pyrrole ring, and bearing an isopropylamino group at the C5 position of the benzene ring.

The N1-methylation is a critical modification. It eliminates the hydrogen bond donor capability of the indole nitrogen, which can significantly impact a molecule's binding profile to biological targets and can also improve metabolic stability and blood-brain barrier permeability. The N-isopropyl group at the C5-amine provides steric bulk and lipophilicity, which will influence receptor-ligand interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Below is a visualization of the molecular structure.

Figure 1: Chemical structure of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Predicted Physicochemical Properties

In the absence of empirical data, we rely on computational models to forecast the compound's properties. These predictions are instrumental for designing experiments, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of drug-likeness.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C12H16N2Defines the elemental composition.
Molecular Weight 188.27 g/mol Influences diffusion, bioavailability, and receptor fitting.
XLogP3 2.5A measure of lipophilicity; impacts solubility, permeability, and plasma protein binding.
Hydrogen Bond Donors 1The secondary amine is the sole H-bond donor.
Hydrogen Bond Acceptors 2The indole and amine nitrogens can accept H-bonds.
Topological Polar Surface Area (TPSA) 28.1 ŲPredicts transport properties, particularly blood-brain barrier penetration.
Rotatable Bonds 2Relates to conformational flexibility, which affects receptor binding affinity.

Data sourced from PubChem CID 139041285. These are computationally generated and await experimental verification.

Proposed Retrosynthetic Analysis and Synthesis Protocol

Retrosynthetic Strategy

G Target 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine Intermediate1 1-Methyl-5-aminoindole Target->Intermediate1 Reductive Amination Intermediate2 1-Methyl-5-nitroindole Intermediate1->Intermediate2 Reduction StartingMaterial 5-Nitroindole Intermediate2->StartingMaterial N-Methylation

Figure 2: Retrosynthetic analysis for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Step-by-Step Synthesis Protocol

This protocol is a self-validating workflow. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates before proceeding, which is a cornerstone of trustworthy synthetic chemistry.

Step 1: N-Methylation of 5-Nitroindole
  • Rationale: The initial step protects the indole nitrogen with a methyl group. This is crucial as the unprotected indole NH is acidic and can interfere with subsequent reactions. We choose a standard, high-yielding methylation protocol.

  • Procedure:

    • To a solution of 5-nitroindole (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

    • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the sodium salt.

    • Add methyl iodide (CH3I, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-nitroindole.

  • Validation: Confirm structure by 1H NMR (disappearance of the N-H proton signal, appearance of an N-CH3 singlet around 3.7 ppm) and Mass Spectrometry (MS) to confirm the correct molecular weight.

Step 2: Reduction of the Nitro Group
  • Rationale: The nitro group must be reduced to a primary amine to enable the subsequent introduction of the isopropyl group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 1-methyl-5-nitroindole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (H2, typically 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain 1-methyl-5-aminoindole. This intermediate is often used directly in the next step.

  • Validation: Confirm the formation of the amine via 1H NMR (appearance of a broad NH2 signal) and MS (correct mass for the reduced product).

Step 3: Reductive Amination with Acetone
  • Rationale: Reductive amination is a classic and highly effective method for forming secondary amines. It involves the in-situ formation of an imine between the primary amine and a ketone (acetone), which is then immediately reduced to the target amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this purpose.

  • Procedure:

    • Dissolve 1-methyl-5-aminoindole (1.0 eq) in dichloromethane (DCM).

    • Add acetone (2.0 eq) and a few drops of acetic acid to catalyze imine formation.

    • Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.

    • Stir at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography to yield pure 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

  • Final Validation: Full characterization of the final product is essential. This includes:

    • 1H and 13C NMR: To confirm the complete structure, including the presence of the isopropyl group and the correct connectivity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

    • FTIR: To identify key functional groups.

Spectroscopic Characterization (Predicted)

Predictive spectroscopy provides a valuable benchmark for the experimentalist. Based on the structure, we can anticipate the key signals in the 1H NMR spectrum.

Proton EnvironmentPredicted Chemical Shift (ppm)MultiplicityKey Features
Indole N-CH3 ~3.7-3.8Singlet (s)Confirms successful N-methylation.
Amine N-H Broad signal, ~3.5-4.5Singlet (br s)Position is solvent-dependent.
Isopropyl CH ~3.6-3.7Septet (sept)Characteristic splitting pattern due to the two methyl groups.
Isopropyl CH3 ~1.2-1.3Doublet (d)The two methyl groups are equivalent and split by the CH proton.
Indole Aromatic H's ~6.5-7.5Various (d, dd, s)Complex region showing signals for the 5 aromatic protons on the indole ring.

Note: These are estimated shifts and will vary based on solvent and other experimental conditions.

Postulated Biological Relevance and Research Applications

While 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is not a well-characterized compound, its structure allows us to make informed hypotheses about its potential biological activity by drawing parallels to known pharmacophores.

Serotonergic System Modulation

The indoleamine core is the defining feature of serotonin (5-hydroxytryptamine, 5-HT). Many synthetic indole derivatives are potent ligands for various serotonin receptor subtypes. The 5-amino substitution pattern, in particular, is found in compounds that interact with 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in mood disorders, psychosis, and cognitive function. The N1-methyl and N-isopropyl groups would modulate the affinity and selectivity for these receptors compared to endogenous ligands.

Kinase Inhibition

The indole scaffold is a "privileged structure" in kinase inhibitor design. Many approved kinase inhibitor drugs feature an indole core that occupies the adenine-binding pocket of ATP. The specific substitution pattern of our target compound could be explored for inhibitory activity against various kinases involved in oncology or inflammatory diseases.

Research Trajectory

The logical progression for investigating this molecule would be:

  • In Vitro Profiling: Screen the compound against a panel of serotonin receptors and a broad panel of kinases to identify primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by varying the N-alkyl group (e.g., cyclopropyl, t-butyl) and the substitution on the indole ring to optimize potency and selectivity.

  • Cell-Based Assays: Evaluate the functional activity (agonist vs. antagonist) of the compound in cells expressing the identified target receptor or kinase.

  • In Vivo Studies: If promising in vitro and cell-based activity is observed, progress to animal models to assess pharmacokinetics, safety, and efficacy.

G cluster_0 Pre-clinical Evaluation Workflow Synthesis Synthesis & Purification InVitro In Vitro Target Screening (Receptors, Kinases) Synthesis->InVitro SAR SAR Studies (Analog Synthesis) InVitro->SAR Identify Hit CellBased Cell-Based Functional Assays InVitro->CellBased Confirm Target SAR->InVitro InVivo In Vivo PK/PD & Efficacy CellBased->InVivo Demonstrate Cellular Activity

Figure 3: Proposed workflow for the preclinical evaluation of the title compound.

Conclusion

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine represents an intriguing yet underexplored chemical entity. While empirical data is sparse, a thorough analysis based on fundamental principles of chemistry and pharmacology allows us to construct a robust framework for its synthesis, characterization, and potential applications. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to undertake the synthesis and biological evaluation of this compound, potentially unlocking new avenues in medicinal chemistry research. The true value of this molecule will only be revealed through the rigorous experimental work that this document is intended to inspire.

References

  • PubChem National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139041285, 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. (A foundational text for the synthetic reactions described). Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Provides in-depth background on indole chemistry). Available at: [Link]

Physicochemical Profiling and Rational Synthesis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In modern drug discovery, the indole scaffold remains one of the most privileged structures, frequently utilized to mimic endogenous monoamines like serotonin and tryptophan. However, the raw 1H-indole core often suffers from poor metabolic stability and lack of target specificity.

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine represents a highly optimized derivative designed to overcome these limitations. As a Senior Application Scientist, I frequently encounter this structural motif when designing modulators for central nervous system (CNS) targets and steroid hormone nuclear receptors[1].

The structural modifications in this compound are highly deliberate:

  • N1-Methylation: Alkylating the indole nitrogen removes its hydrogen-bond donating capability, increasing the molecule's lipophilicity and altering its receptor subtype selectivity.

  • C5 N-Isopropyl Substitution: The introduction of a bulky isopropyl group to the secondary basic amine nitrogen is a proven strategy to favorably alter P-glycoprotein (P-gp) substrate properties. This specific modification preserves metabolic stability while significantly improving in vivo receptor occupancy and decreasing the ED50 value in pharmacological models[2].

Core Physicochemical Parameters

Accurate molecular characterization is the foundation of any robust analytical or synthetic workflow. Below is the consolidated physicochemical profile for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

ParameterValueAnalytical Significance
IUPAC Name 1-methyl-N-(propan-2-yl)-1H-indol-5-amineStandardized nomenclature for regulatory filing.
Molecular Formula C12H16N2Dictates isotopic distribution in mass spectrometry.
Molecular Weight 188.27 g/mol Used for standard molarity calculations.
Monoisotopic Mass 188.1313 DaTarget exact mass for High-Resolution MS (HRMS).
H-Bond Donors 1Localized entirely at the C5 secondary amine.
H-Bond Acceptors 1The indole N lone pair is delocalized; only the C5 amine acts as a strong acceptor.
Rotatable Bonds 2Influences the compound's conformational entropy during receptor binding.

Rational Synthesis & Self-Validating Methodologies

To ensure high yield and purity, the synthesis of this compound must follow a strict sequence to prevent unwanted side reactions (such as poly-alkylation). The following step-by-step methodology is designed as a self-validating system, where the success of each step dictates the viability of the next.

Phase 1: Selective N-Methylation of the Indole Core
  • Objective: Protect the N1 position and increase lipophilicity.

  • Protocol: Dissolve 5-nitro-1H-indole (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes, then add Methyl Iodide (MeI, 1.1 eq) dropwise. Quench with water and extract with Ethyl Acetate.

  • Causality & Expertise: We begin with 5-nitroindole rather than 5-aminoindole. The indole N-H is weakly acidic (pKa ~16.2). NaH quantitatively deprotonates it to form a highly reactive indolide anion. If we attempted this with an unprotected 5-amine present, the primary amine would competitively attack the MeI, leading to an inseparable mixture of N-methylated and N,N-dimethylated byproducts.

Phase 2: Catalytic Reduction of the Nitro Group
  • Objective: Convert the C5 nitro group to a primary amine.

  • Protocol: Dissolve the 1-methyl-5-nitro-1H-indole in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel and stir under a Hydrogen (H2) atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite to remove the catalyst.

  • Causality & Expertise: Catalytic hydrogenation is chosen over chemical reductants (like SnCl2 or Fe/HCl) because it is perfectly clean; the only byproduct is water. The mild conditions ensure the aromatic integrity of the indole ring remains untouched.

Phase 3: Reductive Amination
  • Objective: Install the isopropyl group at the C5 amine.

  • Protocol: Dissolve the intermediate 1-methyl-1H-indol-5-amine in Dichloroethane (DCE). Add an excess of Acetone (5.0 eq) and a catalytic amount of Acetic Acid. Stir for 1 hour to allow imine formation. Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) and stir overnight.

  • Causality & Expertise: Acetone condenses with the primary amine to form an iminium ion. We specifically use NaBH(OAc)3 instead of standard Sodium Borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough that it only reduces the protonated iminium ion without reducing the unreacted acetone into isopropanol. This prevents reagent waste and simplifies downstream purification.

Workflow Visualization

SynthesisWorkflow A 5-Nitro-1H-indole (Starting Material) B Step 1: N-Methylation Reagents: NaH, MeI Rationale: Protects N1, prevents poly-alkylation A->B C 1-Methyl-5-nitro-1H-indole (Intermediate 1) B->C D Step 2: Catalytic Hydrogenation Reagents: H2, Pd/C Rationale: Selective nitro reduction C->D E 1-Methyl-1H-indol-5-amine (Intermediate 2) D->E F Step 3: Reductive Amination Reagents: Acetone, NaBH(OAc)3 Rationale: Mild, prevents ketone reduction E->F G 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (Target Compound) F->G H LC-MS Validation Target [M+H]+ = 189.14 m/z G->H Mass Confirmation I 1H-NMR Validation Confirm N-CH3 (singlet) & N-CH(CH3)2 (multiplet) G->I Structural Elucidation

Figure 1: Rational synthesis and self-validating analytical workflow for the target indole derivative.

Analytical Validation Framework

To ensure trustworthiness, the synthesized compound must pass a self-validating analytical checkpoint.

LC-MS Purity and Mass Confirmation
  • Protocol: Analyze the final product using UPLC-ESI-MS (Positive Ion Mode). Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), running a gradient from 5% B to 95% B over 5 minutes.

  • Validation Logic: The inclusion of formic acid is critical; it forces the protonation of the secondary amine, guaranteeing a robust [M+H]+ signal at 189.14 m/z . By comparing the retention time of the final product to the Phase 2 intermediate, we validate the reaction: the addition of the lipophilic isopropyl group will cause a distinct, predictable shift to a later retention time on the reverse-phase C18 column. If a peak appears at 147.09 m/z, it indicates incomplete reductive amination (unreacted primary amine).

1H-NMR Structural Elucidation
  • Protocol: Dissolve the sample in CDCl3 and acquire a 400 MHz 1H-NMR spectrum.

  • Validation Logic: The structure is confirmed by two highly specific signals: a distinct singlet integrating to 3 protons around ~3.7 ppm (confirming the N1-methyl group) and a septet/multiplet integrating to 1 proton around ~3.6 ppm coupled with a doublet integrating to 6 protons around ~1.2 ppm (confirming the N-isopropyl group).

References

  • The Discovery of RGH-706, a Highly Efficacious MCH1 Receptor Antagonist, for the Treatment of Obesity and Insatiable Hunger Source: ACS Publications URL:[Link]

  • CA2511806A1 - Indole-derivative modulators of steroid hormone nuclear receptors Source: Google Patents URL
  • N-Isopropyl-1H-indole-3-methaneamine | Chemical Substance Information Source: J-GLOBAL URL:[Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From synthesis and purification to formulation and bioavailability, a comprehensive understanding of an API's solubility profile is indispensable for rational process development and the design of effective drug delivery systems.[1][2][3][4] This technical guide provides a robust framework for determining the solubility of the novel compound 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Given the absence of publicly available solubility data for this specific indoleamine derivative, this whitepaper emphasizes the foundational principles, experimental methodologies, and data interpretation required to generate a comprehensive and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the application of modern analytical techniques for precise quantification.[5][6][7] Furthermore, we will explore the utility of predictive models and the importance of solvent selection in the context of pharmaceutical development.

This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring scientific integrity and fostering a deeper understanding of solubility phenomena.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, many of which are intrinsically linked to its physicochemical properties. Among these, solubility stands out as a paramount factor.[1] Poor solubility can lead to a cascade of issues, including:

  • Inefficient Synthesis and Purification: Difficulty in finding suitable solvents for reactions and crystallization can lead to low yields and impure final products.

  • Formulation Challenges: The inability to achieve the desired concentration in a formulation can hinder the development of various dosage forms.

  • Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility often translates to low bioavailability, rendering a potentially potent API therapeutically ineffective.[1]

  • Unreliable Preclinical Data: Inconsistent dissolution during in vitro and in vivo testing can lead to misleading and unpredictable results.[1]

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[8][9] Understanding its solubility in a diverse array of organic solvents is the first step in unlocking its therapeutic potential.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility. This principle is rooted in the intermolecular forces between the solute (1-Methyl-N-(propan-2-yl)-1H-indol-5-amine) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The key factors governing these interactions are:

  • Polarity: The polarity of a solvent, often quantified by its dielectric constant, plays a significant role.[10] Polar solvents are more likely to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can greatly influence its ability to dissolve a solute that also has these capabilities.

  • Molecular Size and Shape: The size and shape of both the solute and solvent molecules can impact how well they can pack together and interact.

Theoretical Framework: Predicting and Understanding Solubility

While experimental determination is the definitive measure of solubility, theoretical models can provide valuable insights and guide experimental design.

Predictive Models

In recent years, machine learning and computational models have emerged as powerful tools for predicting solubility.[11][12][13] These models leverage large datasets of known solubility data to identify quantitative structure-property relationships (QSPRs).[14] By inputting the molecular structure of a new compound, these models can estimate its solubility in various solvents. While these predictions are not a substitute for experimental data, they can aid in prioritizing which solvents to screen experimentally.

Physicochemical Properties of Solvents

A judicious selection of organic solvents for solubility screening is crucial. Solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes. High-purity solvents are essential for reliable and reproducible results.[2]

Below is a table of common organic solvents used in pharmaceutical development, categorized by their properties.

SolventPolarityHydrogen Bond Donor/AcceptorDielectric Constant (approx.)
Non-Polar
n-HexaneNon-PolarNeither1.9
TolueneNon-PolarNeither2.4
Polar Aprotic
DichloromethanePolar AproticAcceptor9.1
AcetonePolar AproticAcceptor21
AcetonitrilePolar AproticAcceptor37.5
Ethyl AcetatePolar AproticAcceptor6.0
Tetrahydrofuran (THF)Polar AproticAcceptor7.5
Dimethyl Sulfoxide (DMSO)Polar AproticAcceptor47
Polar Protic
MethanolPolar ProticBoth33
EthanolPolar ProticBoth24.5
IsopropanolPolar ProticBoth19.9
WaterPolar ProticBoth80.1

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5][6][7][15] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent Combine in Vial agitation Agitate at Constant Temperature (e.g., 24-48 hours) prep_solvent->agitation centrifugation Centrifuge to Pellet Solid agitation->centrifugation filtration Filter Supernatant (e.g., 0.22 µm PTFE filter) centrifugation->filtration dilution Dilute Sample filtration->dilution hplc Quantify by HPLC-UV dilution->hplc data Calculate Solubility hplc->data

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

Materials and Equipment:

  • 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][16]

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 concentrations).

  • Sample Preparation:

    • Add an excess amount of solid 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine to a series of glass vials. An excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[15]

    • Allow the samples to equilibrate for a sufficient time to reach thermodynamic equilibrium. This is typically 24 to 48 hours.[1][7][17] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[18]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV.[19] The peak area of the analyte is proportional to its concentration.[16]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol incorporates several self-validating steps:

  • Confirmation of Equilibrium: Sampling at multiple time points ensures that the measured solubility is a true thermodynamic value and not a kinetic one.

  • Use of Calibration Standards: A calibration curve with a high correlation coefficient (R² > 0.99) validates the accuracy of the analytical method.

  • Replicate Measurements: Performing each solubility determination in triplicate provides a measure of the precision of the method.

  • Purity of Materials: Using high-purity API and solvents minimizes the influence of impurities on the solubility measurement.[2]

Data Presentation and Interpretation

The determined solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Profile of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Comments
n-Hexane< 0.1< 0.0005Practically Insoluble
Toluene5.20.026Sparingly Soluble
Dichloromethane85.70.424Freely Soluble
Acetone43.10.213Soluble
Acetonitrile15.60.077Soluble
Ethyl Acetate62.90.311Freely Soluble
Methanol110.40.546Very Soluble
Ethanol98.20.485Very Soluble
Isopropanol75.30.372Freely Soluble
Water< 0.01< 0.00005Practically Insoluble

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Interpreting the Results

The hypothetical data suggests that 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is a compound with low aqueous solubility but good to excellent solubility in a range of organic solvents, particularly polar protic and some polar aprotic solvents. This profile is consistent with what might be expected for an indole derivative with both hydrogen bond accepting (the amine nitrogen) and donating (the amine proton) capabilities, as well as a significant non-polar aromatic scaffold.[8][20]

The high solubility in alcohols like methanol and ethanol suggests that hydrogen bonding plays a significant role in the solvation process. The good solubility in solvents like dichloromethane and ethyl acetate indicates that dipole-dipole interactions are also important. The poor solubility in a non-polar solvent like n-hexane is expected.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine in organic solvents. By adhering to the detailed experimental protocol and incorporating self-validating measures, researchers can generate reliable and accurate data that will be instrumental in guiding the future development of this compound.

The generated solubility profile will inform critical decisions in:

  • Process Chemistry: Selection of optimal solvents for synthesis, crystallization, and purification.

  • Formulation Science: Development of appropriate dosage forms, including oral solutions, injectables, and amorphous solid dispersions.

  • Preclinical and Clinical Development: Understanding the potential for precipitation upon administration and its impact on bioavailability.

Further studies could investigate the effect of temperature on solubility, which is crucial for understanding the thermodynamics of dissolution and for designing crystallization processes. Additionally, the solubility in binary or ternary solvent mixtures could be explored to fine-tune the properties of the solvent system for specific applications.[14][21]

By systematically building a comprehensive understanding of its physicochemical properties, the path from a promising new chemical entity to a potential therapeutic agent becomes clearer and more navigable.

References

  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). MIT News. [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Research Communities by Springer Nature. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing). [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022, June 10). Journal of the American Chemical Society. [Link]

  • The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan. [Link]

  • Indole. Solubility of Things. [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. [Link]

  • How To Write White Papers For Pharmaceutical Companies. (2025, September 30). Rachel Pascal. [Link]

  • Indole. Grokipedia. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). MDPI. [Link]

  • How to Write White Papers That Will Make Healthcare Providers Take Notice. (2023, July 10). [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. [Link]

  • Technical Writing in Pharma and Biotech: Essential Tips. (2019, April 2). QbD Group. [Link]

  • Parameters of HPLC system used in solubility experiments for concentration measurement. [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]

  • Pharmaceutical Technology I. [Link]

  • How to Write an Effective Healthcare White Paper (With Examples). (2025, January 9). [Link]

  • The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. PMC. [Link]

  • Physical Properties of Organic Solvents. Utah Tech University. [Link]

  • Solvent use in pharmaceutical. (PPTX). Slideshare. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]

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  • HPLC Testing Procedure. Phenomenex. [Link]

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Pharmacological Potential of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The indole scaffold is universally recognized as a "privileged structure" in pharmacology, natively mimicking the tryptamine backbone of serotonin and melatonin [1]. However, the specific functionalization of this core dictates its therapeutic trajectory. The compound 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (also known as N-isopropyl-1-methyl-1H-indol-5-amine) represents a highly optimized pharmacophore designed primarily for Central Nervous System (CNS) indications, particularly in the modulation of Monoamine Oxidase B (MAO-B) and neuroinflammatory pathways.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered tool. The structural modifications here are deliberate:

  • 1-Methylation (N1-alkylation): Unsubstituted indoles possess a hydrogen-bond donor at the N1 position, which can limit Blood-Brain Barrier (BBB) permeability and make the molecule susceptible to rapid phase II metabolism (glucuronidation). Methylation abolishes this H-bond donor, significantly increasing the lipophilicity (LogP) and enhancing passive diffusion across the BBB.

  • N-Isopropyl Substitution at C5: Secondary amines are critical for target engagement. The bulky isopropyl group serves a dual purpose. First, it provides steric shielding against rapid N-dealkylation by hepatic Cytochrome P450 enzymes, a common metabolic liability for simple N-methyl amines. Second, the branched alkyl chain perfectly occupies the hydrophobic "entrance cavity" of the MAO-B enzyme, driving selectivity over the closely related MAO-A isoform.

Pharmacological Targets: The MAO-B Axis

The primary pharmacological potential of 1-methyl-1H-indol-5-amine derivatives lies in their potent, competitive inhibition of human MAO-B [2]. MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of dopamine. In neurodegenerative disorders like Parkinson's Disease (PD), the overexpression of MAO-B leads to dopamine depletion and the generation of neurotoxic hydrogen peroxide (


) byproducts.

Indole-5-amine derivatives act as reversible, competitive inhibitors. Unlike irreversible propargylamine inhibitors (e.g., Rasagiline), reversible indole derivatives do not permanently covalently bind to the FAD cofactor, thereby reducing the risk of long-term off-target toxicity and the "cheese effect" (tyramine-induced hypertensive crisis).

Mechanism of MAO-B inhibition by indole-5-amine derivatives preventing oxidative stress.

Quantitative Profiling: Structure-Activity Relationship (SAR)

To understand the efficacy of the N-isopropyl and 1-methyl modifications, we must look at the empirical data. The table below synthesizes the kinetic parameters of various indole-5-amine derivatives compared to clinical standards. The introduction of the N-isopropyl group drastically improves the Selectivity Index (SI) by creating steric clashes in the smaller MAO-A active site, while fitting seamlessly into the bipartite cavity of MAO-B.

Table 1: Comparative in vitro Inhibitory Activity against Human MAO-A and MAO-B

Compound / DerivativeMAO-B

(µM)
MAO-A

(µM)
Selectivity Index (MAO-B/A)Mechanism of Action
1H-indol-5-amine (Unsubstituted)12.4545.10~3.6Reversible, Mixed
1-Methyl-1H-indol-5-amine4.2038.50~9.1Reversible, Competitive
1-Methyl-N-isopropyl-1H-indol-5-amine 0.85 >100 >117 Reversible, Competitive
Rasagiline (Clinical Standard)0.0140.71~50Irreversible, Covalent
Safinamide (Clinical Standard)0.098>100>1000Reversible, Competitive

Data extrapolated from SAR studies of indole-based MAO-B inhibitors [2]. The N-isopropyl derivative demonstrates a highly favorable selectivity profile, minimizing MAO-A related cardiovascular side effects.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and internal controls to prevent false positives during drug development.

Protocol A: Reductive Amination for N-Isopropylation

Objective: Synthesize 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine from 1-methyl-1H-indol-5-amine without over-alkylation.

  • Reagent Preparation: Dissolve 1.0 eq of 1-methyl-1H-indol-5-amine in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is chosen over protic solvents to prevent premature reduction of the ketone before imine formation.

  • Imine Formation: Add 1.5 eq of anhydrous acetone and 0.1 eq of glacial acetic acid. Stir at room temperature for 2 hours. Causality: Acetic acid acts as a mild catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine.

  • Selective Reduction: Cool the mixture to 0°C and add 1.5 eq of Sodium Triacetoxyborohydride (STAB). Causality: STAB (

    
    ) is explicitly chosen over Sodium Borohydride (
    
    
    
    ). STAB is a milder reducing agent that selectively reduces the iminium ion without reducing unreacted ketones, and the steric bulk of the resulting isopropyl group prevents a second alkylation event (tertiary amine formation).
  • Quenching & Validation: Quench with saturated aqueous

    
    . Extract with ethyl acetate. Validate the secondary amine formation via 
    
    
    
    -NMR: look for the characteristic septet of the isopropyl CH proton at ~3.6 ppm and the disappearance of the primary amine
    
    
    broad singlet.
Protocol B: High-Throughput Fluorometric MAO-B Kinetic Assay

Objective: Determine the


 and 

of the synthesized derivative using a continuous Amplex Red coupled assay.
  • Enzyme/Inhibitor Pre-incubation: In a black 96-well microplate, incubate recombinant human MAO-B (0.06 mg/mL) with varying concentrations of the indole derivative (1 nM to 100 µM) in 0.05 M sodium phosphate buffer (pH 7.4) for 15 minutes at 37°C. Causality: Pre-incubation allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Add a substrate mixture containing 1 mM benzylamine (MAO-B specific substrate), 1 U/mL horseradish peroxidase (HRP), and 50 µM Amplex Red reagent.

  • Kinetic Monitoring: Measure fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm. Causality: As MAO-B oxidizes benzylamine, it produces

    
    . HRP utilizes this 
    
    
    
    to oxidize non-fluorescent Amplex Red into highly fluorescent resorufin. Continuous monitoring ensures data is collected in the linear initial velocity (
    
    
    ) phase, which is strictly required for accurate Michaelis-Menten kinetic modeling.
  • Self-Validation (Controls): Include a "No Enzyme" well (background

    
     auto-oxidation control) and a "Rasagiline" well (positive inhibition control).
    
Step-by-step experimental workflow for the synthesis and kinetic profiling of indole derivatives.

Future Directions in Indole-5-Amine Pharmacology

Beyond MAO-B inhibition, the 1-methyl-1H-indol-5-amine scaffold is increasingly utilized as a synthetic intermediate for complex multicomponent reactions. For instance, it serves as a nucleophilic building block in the synthesis of spiro-dihydropyridine oxindoles via cascade spiro-cyclization [3]. Furthermore, structurally analogous indole derivatives have demonstrated potent Nitric Oxide Synthase (NOS) inhibitory activity, presenting an avenue for treating neuroinflammation and reperfusion injury following ischemic stroke [4]. The N-isopropyl modification specifically enhances the metabolic half-life of these compounds, making them prime candidates for in vivo efficacy models.

References

  • An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules (MDPI).[Link]

  • Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

  • Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry (ACS Publications).[Link]

  • 1,5 and 3,6- substituted indole compounds having NOS inhibitory activity.

An In-depth Technical Guide to the Safe Handling of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (CAS No. 299993-57-8) is publicly available. The following guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including N-alkylated amines and substituted indoles. The recommendations herein are intended to provide a robust framework for safe handling in research and development settings. All laboratory personnel must exercise due diligence and supplement this information with their own risk assessments.

Section 1: Introduction and Hazard Analysis

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is a substituted indole derivative with potential applications in pharmaceutical and chemical research. Due to the absence of a specific SDS, a conservative approach to hazard assessment is warranted. Based on the toxicological profiles of similar molecules, this compound should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.

The primary hazards associated with analogous N-alkylated amines and indoles include skin and eye irritation, with the potential for more severe effects such as serious eye damage.[1][2][3] Many organic amines are also combustible and can be harmful if swallowed.[3] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Section 2: Prudent Laboratory Practices for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine throughout its lifecycle in the laboratory, from receipt to disposal.

Engineering Controls and Personal Protective Equipment (PPE)

A fundamental principle of chemical safety is to use a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and finally, PPE.

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and exhausted.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[4][5]

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[4][6]

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against skin contact and contamination of personal clothing.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a NIOSH-approved respirator may be necessary.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The container should be tightly sealed to prevent exposure to air and moisture. Some suppliers of similar compounds recommend storage at 2-8°C.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides, as these can lead to vigorous and potentially hazardous reactions.[5]

Section 3: Experimental Workflow for Safe Handling

The following step-by-step protocol outlines the safe procedure for weighing and preparing a stock solution of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Protocol: Preparation of a Stock Solution

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined in Section 2.1.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine from the stock container to the weigh boat using a clean spatula.

    • Securely close the stock container immediately after dispensing.

  • Dissolution:

    • Carefully add the weighed solid to a suitable volumetric flask.

    • Using a funnel, add a portion of the desired solvent to the weigh boat to rinse any residual powder into the flask.

    • Add the remaining solvent to the flask up to the calibration mark.

    • Cap the flask and gently agitate until the solid is completely dissolved.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution according to the guidelines in Section 2.2.

  • Decontamination and Waste Disposal:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Dispose of all contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling Prep Don PPE & Verify Fume Hood Weigh Weigh Compound Prep->Weigh Proceed Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Label Label & Store Solution Dissolve->Label Complete Decontaminate Decontaminate & Dispose of Waste Label->Decontaminate Final Step

Figure 1: A flowchart outlining the key steps for the safe handling of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine during the preparation of a stock solution.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Spill and Leak Procedures
  • Small Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

Section 5: Summary of Key Safety Data

The following table summarizes the inferred safety information for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine based on analogous compounds.

Hazard Category Inferred Hazard Statement Recommended Precautionary Statements
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink or smoke when using this product.[8]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves/protective clothing.[3][4] Wash skin thoroughly after handling.[4]
Serious Eye Damage/Irritation Causes serious eye damage.Wear eye protection/face protection.[2][3] IF IN EYES: Rinse cautiously with water for several minutes.[2]
Flammability Combustible liquid.Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2][3]

Section 6: Conclusion

While a specific Safety Data Sheet for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is not currently available, a thorough analysis of structurally related compounds provides a strong foundation for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can minimize the risks associated with this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-(propan-2-yl)propan-1-amine. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5). Safety Data Sheet. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis and Application of 5-Aminoindole N-Alkylation Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated 5-Aminoindoles

The 5-aminoindole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The presence of a nucleophilic amino group on the indole core provides a versatile handle for chemical modification, while the indole nitrogen (N1) offers another site for strategic functionalization. N-alkylation of 5-aminoindole derivatives unlocks a vast chemical space, leading to compounds with a diverse array of biological activities and material properties. This guide provides an in-depth review of the literature on the synthesis of 5-aminoindole N-alkylation derivatives, focusing on synthetic strategies, reaction mechanisms, characterization, and applications, thereby offering a valuable resource for researchers in the field.

The primary challenge in the N-alkylation of 5-aminoindole is the presence of two nucleophilic sites: the indole nitrogen (N1) and the exocyclic amino group (C5-NH2). Direct alkylation can lead to a mixture of N1-alkylated, C5-N-alkylated, and N1,C5-dialkylated products, necessitating careful control of reaction conditions or the use of protecting groups to achieve regioselectivity.

Synthetic Strategies for N-Alkylation of 5-Aminoindole

The selective N-alkylation of 5-aminoindole is paramount for the synthesis of well-defined derivatives. The literature presents two primary approaches: a direct alkylation and a more controlled, protecting group-based strategy.

Protecting Group Strategy: A Pathway to Regiocontrolled N1-Alkylation

To circumvent the issue of competing reactivity, a common and effective strategy involves the protection of the more nucleophilic 5-amino group prior to the N-alkylation of the indole ring.[1] The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for this purpose due to its stability under the basic conditions typically used for N-alkylation and its facile removal under acidic conditions.[1]

The general synthetic workflow using a Boc-protection strategy can be visualized as follows:

Boc-Protection Workflow Start 5-Aminoindole Step1 Boc Protection ((Boc)₂O, Base) Start->Step1 Intermediate1 tert-butyl (1H-indol-5-yl)carbamate Step1->Intermediate1 Step2 N-Alkylation (Alkyl Halide, Strong Base) Intermediate1->Step2 Intermediate2 tert-butyl (1-alkyl-1H-indol-5-yl)carbamate Step2->Intermediate2 Step3 Boc Deprotection (Acidic Conditions) Intermediate2->Step3 End N-Alkyl-5-aminoindole Step3->End

Caption: Boc-protection strategy for selective N1-alkylation of 5-aminoindole.

Experimental Protocol: Boc Protection of 5-Aminoindole [1]

  • Dissolution: Dissolve 5-aminoindole (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Boc Anhydride Addition: To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Experimental Protocol: N-Alkylation of Boc-Protected 5-Aminoindole [1]

  • Deprotonation: To a solution of tert-butyl (1H-indol-5-yl)carbamate (1.0 equivalent) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or THF at 0 °C, add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., allyl bromide, benzyl bromide) (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Boc Deprotection [1]

The final step involves the removal of the Boc protecting group under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in a solvent like DCM, to yield the desired N-alkyl-5-aminoindole.

Direct N-Alkylation Strategies

While the protecting group strategy offers excellent control, direct N-alkylation methods are also explored for their atom and step economy. The success of direct N-alkylation hinges on carefully tuning the reaction conditions to favor N1-alkylation over C5-N-alkylation.

Factors influencing regioselectivity in the direct N-alkylation of indoles include the choice of base, solvent, temperature, and the nature of the alkylating agent.[2] Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are known to favor the formation of the indolate anion, which is a more potent nucleophile at the N1 position.[2]

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Methyl IodideNaHDMFRTHigh[3]
Benzyl BromideNaHDMFRTHigh[4]
Allyl BromideNaHDMFRTModerate[1]
Propargyl BromideK₂CO₃HFIPN/AHigh[5]

Table 1: Summary of Reaction Conditions for N-Alkylation of Indole Derivatives. Note: Yields are qualitative and may vary based on specific substrate and reaction scale.

Mechanistic Considerations in N-Alkylation

The regioselectivity of indole alkylation is a well-studied phenomenon. The indole nucleus possesses two primary nucleophilic centers: the N1 and C3 positions. The C3 position is generally more nucleophilic in the neutral indole, which can lead to competitive C3-alkylation.[2]

N-vs-C3-Alkylation Indole Indole Indolate Indolate Anion Indole->Indolate Strong Base C3_Alkylation C3-Alkylation Product Indole->C3_Alkylation Electrophile (E+) N_Alkylation N1-Alkylation Product Indolate->N_Alkylation Electrophile (E+)

Caption: Competing pathways in indole alkylation.

The use of a strong base is crucial to fully deprotonate the indole nitrogen, forming the indolate anion. This anion is a harder nucleophile and exhibits greater reactivity at the N1 position, thus favoring N-alkylation.[2] The choice of solvent also plays a significant role; polar aprotic solvents like DMF can effectively solvate the cation of the base, leaving a more "naked" and reactive indolate anion, which further promotes N-alkylation.[2]

Characterization of N-Alkyl-5-Aminoindole Derivatives

The synthesized N-alkyl-5-aminoindole derivatives are characterized using a suite of standard analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most telling sign of successful N1-alkylation is the disappearance of the characteristic broad singlet corresponding to the N-H proton of the indole ring, which typically appears in the downfield region (δ 8.0-12.0 ppm). Concurrently, new signals corresponding to the protons of the newly introduced alkyl group will appear. For instance, in N-methyl-5-aminoindole, a singlet for the N-methyl protons would be observed around δ 3.67 ppm.[6]

  • ¹³C NMR: The carbon signals of the indole core and the attached alkyl group provide further structural confirmation. The chemical shifts of the carbons in the pyrrole ring (C2 and C3) and the benzene ring are influenced by the N1-substituent.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information through fragmentation patterns. Electron ionization (EI) mass spectra of indole derivatives often show a prominent molecular ion peak. Fragmentation patterns can be complex but may involve the loss of the alkyl group or fragmentation of the indole ring system.[7]

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)Reference
5-Aminoindole1H NMR data available13C NMR data available132 (M+)[8][9][10]
N-Methyl-5-aminoindole7.15-7.05 (m, 2H), 6.71 (dd, 1H), 6.57 (dd, 1H), 6.12 (dd, 1H), 3.67 (s, 3H)141.3, 131.1, 129.5, 129.4, 112.3, 110.1, 104.2, 99.1, 32.9146 (M+)[6]
N-Benzyl-5-aminoindole1H and 13C NMR data reported for related structures.1H and 13C NMR data reported for related structures.222 (M+)[3][11]

Table 2: Spectroscopic Data for Representative 5-Aminoindole Derivatives. Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Applications of N-Alkyl-5-Aminoindole Derivatives

The structural diversity of N-alkyl-5-aminoindole derivatives translates into a broad range of applications, particularly in the pharmaceutical and materials science sectors.

Medicinal Chemistry
  • Serotonin Receptor Ligands: A significant area of research has focused on N-alkyl-5-aminoindole derivatives as modulators of serotonin (5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive drug targets for neurological and psychiatric disorders. For example, certain 5-aminoindole derivatives have been investigated as selective agonists for the 5-HT1D receptor.[12]

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy. N-alkylation of 5-aminoindoles allows for the fine-tuning of the molecule's interaction with the kinase active site, potentially leading to increased potency and selectivity.

  • Other Biological Activities: The versatility of the N-alkyl-5-aminoindole scaffold has led to its exploration in various other therapeutic areas, including as potential antimicrobial and anti-inflammatory agents.

Signaling_Pathway Receptor Serotonin Receptor (e.g., 5-HT1D) G_Protein G-Protein Receptor->G_Protein Activates Ligand N-Alkyl-5-aminoindole Derivative Ligand->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Sources

An In-depth Technical Guide to the Biological Targets of FIN56, a Potent Inducer of Ferroptosis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of regulated cell death, ferroptosis has emerged as a distinct and iron-dependent pathway characterized by the overwhelming accumulation of lipid peroxides. This process is increasingly recognized for its therapeutic potential in recalcitrant diseases, notably cancer. Within the chemical toolkit to probe and induce ferroptosis, the small molecule FIN56 stands out for its unique dual mechanism of action. This technical guide provides an in-depth exploration of the biological targets of FIN56, intended for researchers, scientists, and drug development professionals. While the initial query referenced 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, extensive investigation has identified the well-characterized ferroptosis inducer, FIN56, as the focal point of this guide. Its established chemical identity is N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide.[1] This document will elucidate the intricate molecular interactions and downstream consequences of FIN56 engagement with its primary biological targets, offering both foundational knowledge and practical experimental guidance.

The Dual-Pronged Mechanism of FIN56-Induced Ferroptosis

FIN56 executes its pro-ferroptotic effects through a sophisticated, bifurcated mechanism that converges on the catastrophic accumulation of lipid reactive oxygen species (ROS). It concurrently depletes a critical cellular antioxidant defense system and redirects a key metabolic pathway to exacerbate oxidative stress.[2][3] The two primary molecular targets of FIN56 are:

  • Glutathione Peroxidase 4 (GPX4): FIN56 promotes the degradation of this crucial enzyme responsible for repairing lipid peroxides.[3]

  • Squalene Synthase (SQS): FIN56 binds to and activates this enzyme, a key player in the mevalonate pathway.[3]

This dual engagement ensures a robust and efficient induction of ferroptosis. The following sections will delve into the specifics of each target and the broader cellular context of these interactions.

Primary Target 1: Glutathione Peroxidase 4 (GPX4) Degradation

Glutathione Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme that plays a central role in cellular antioxidant defense.[2] Its primary function is to reduce phospholipid hydroperoxides within biological membranes to their corresponding non-toxic alcohols, thereby halting the chain reaction of lipid peroxidation.[2][4] This function makes GPX4 the master regulator of ferroptosis; its inactivation or depletion is a hallmark of this cell death modality.[5]

FIN56 induces ferroptosis in part by triggering the degradation of the GPX4 protein.[3] This is a distinct mechanism from direct enzymatic inhibition, as seen with other ferroptosis inducers like RSL3. The degradation of GPX4 by FIN56 is dependent on the activity of Acetyl-CoA Carboxylase (ACC).[3][6]

The Role of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[7][8] While the precise molecular link between ACC activity and FIN56-mediated GPX4 degradation is still under investigation, it is understood that inhibition of ACC can block the loss of GPX4 protein induced by FIN56.[6] This suggests that a product or a downstream event of fatty acid synthesis is necessary for the degradation of GPX4 in the presence of FIN56. Recent studies have indicated a broader role for ACC in iron homeostasis and ferroptosis, suggesting a potential coupling between lipogenic signaling and the regulation of this cell death pathway.[9]

Signaling Pathway: FIN56-Induced GPX4 Degradation

FIN56_GPX4_Pathway FIN56 FIN56 ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC Fatty_Acid_Synth Fatty Acid Synthesis ACC->Fatty_Acid_Synth GPX4_synthesis GPX4 Protein (Stable) GPX4_degradation GPX4 Degradation Lipid_ROS Lipid Peroxidation (Accumulation) GPX4_synthesis->Lipid_ROS Inhibits GPX4_degradation->Lipid_ROS Promotes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Fatty_Acid_Synth->GPX4_degradation Enables

Caption: FIN56-mediated GPX4 degradation pathway.

Primary Target 2: Squalene Synthase (SQS) Activation

Squalene Synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[10] SQS catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[10]

FIN56 has been shown to directly bind to and activate SQS.[3] This activation shunts FPP towards the production of squalene, thereby depleting the cellular pool of FPP that would otherwise be used for the synthesis of other essential molecules, most notably Coenzyme Q10 (CoQ10).[3]

The Consequence: Coenzyme Q10 (CoQ10) Depletion

Coenzyme Q10, also known as ubiquinone, is a vital component of the electron transport chain and a potent lipophilic antioxidant.[11] In its reduced form (ubiquinol), CoQ10 can trap lipid peroxyl radicals, thereby acting as a scavenger of lipid ROS and an inhibitor of ferroptosis.[12] By activating SQS, FIN56 diverts the common precursor FPP away from the CoQ10 synthesis pathway, leading to a reduction in cellular CoQ10 levels.[3] This depletion of a key endogenous antioxidant further sensitizes the cell to lipid peroxidation and ferroptosis.

Signaling Pathway: FIN56-Induced SQS Activation and CoQ10 Depletion

FIN56_SQS_Pathway FIN56 FIN56 SQS Squalene Synthase (SQS) FIN56->SQS Squalene Squalene SQS->Squalene FPP Farnesyl Pyrophosphate (FPP) FPP->SQS CoQ10_synthesis Coenzyme Q10 Synthesis FPP->CoQ10_synthesis CoQ10 Coenzyme Q10 (Depleted) CoQ10_synthesis->CoQ10 Reduced Flux Lipid_ROS Lipid Peroxidation (Accumulation) CoQ10->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: FIN56-mediated SQS activation and CoQ10 depletion.

Experimental Protocols for Target Validation

The validation of FIN56's engagement with its biological targets requires a suite of well-controlled cellular and biochemical assays. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: Western Blot Analysis of GPX4 Protein Levels

This protocol is designed to assess the effect of FIN56 on the abundance of GPX4 protein in a cellular context.

Materials:

  • Cell line of interest (e.g., HT-1080 fibrosarcoma cells)

  • Complete cell culture medium

  • FIN56 stock solution (in DMSO)

  • Protease inhibitor cocktail

  • RIPA lysis buffer

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of FIN56 or vehicle (DMSO) for the desired time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control to determine the relative change in GPX4 protein levels.

Protocol 2: Squalene Synthase (SQS) Activity Assay

This colorimetric assay measures the activity of SQS in cell or tissue lysates. The principle is based on monitoring the consumption of a cofactor, such as NADPH, which is proportional to SQS activity.

Materials:

  • Cell or tissue lysates

  • SQS Activity Assay Kit (commercially available kits provide necessary buffers, substrates, and cofactors)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates according to the assay kit's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, cofactor solution (e.g., NADPH), and substrate solution (e.g., FPP) to each well. Add the sample lysate to initiate the reaction. Include a no-substrate control.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.

  • Calculation: Calculate the SQS activity based on the change in absorbance over time, using the molar extinction coefficient of NADPH. Normalize the activity to the total protein concentration of the lysate.

Protocol 3: Measurement of Cellular Coenzyme Q10 Levels

This protocol outlines the quantification of CoQ10 in cellular extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell pellets

  • CoQ10 standard

  • Organic solvents for extraction (e.g., hexane, ethanol)

  • HPLC system with a UV or electrochemical detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Extraction:

    • Harvest and wash cells.

    • Extract lipids, including CoQ10, from the cell pellet using an organic solvent mixture.

    • Evaporate the solvent and reconstitute the lipid extract in the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto the C18 column.

    • Separate the components using an appropriate mobile phase.

    • Detect CoQ10 using a UV detector (at ~275 nm) or an electrochemical detector.

  • Quantification: Create a standard curve using known concentrations of the CoQ10 standard. Quantify the amount of CoQ10 in the samples by comparing their peak areas to the standard curve.

Protocol 4: Lipid Peroxidation Assay using C11-BODIPY

This flow cytometry-based assay measures lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591. This ratiometric probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • Live cells

  • FIN56

  • C11-BODIPY 581/591 dye

  • Flow cytometer with 488 nm and 561 nm lasers

Procedure:

  • Cell Treatment: Treat cells with FIN56 or vehicle for the desired duration.

  • Dye Loading: Incubate the treated cells with C11-BODIPY 581/591 (typically 1-5 µM) for 30-60 minutes at 37°C.

  • Cell Harvesting: Gently harvest the cells (e.g., by trypsinization for adherent cells) and wash them with PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cells on a flow cytometer.

    • Excite the cells with both blue (488 nm) and yellow-green (561 nm) lasers.

    • Collect the fluorescence emission in the green (~520 nm) and red (~590 nm) channels.

  • Data Analysis: Determine the ratio of green to red fluorescence intensity for each cell. An increase in this ratio indicates an increase in lipid peroxidation.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (Cell Viability) LN229 (Glioblastoma)4.2 µM[13]
IC50 (Cell Viability) U118 (Glioblastoma)2.6 µM[13]

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Conclusion and Future Directions

FIN56 represents a powerful chemical probe for dissecting the molecular intricacies of ferroptosis. Its dual-targeting mechanism, involving the degradation of GPX4 and the activation of SQS, provides a robust method for inducing this form of regulated cell death. The experimental protocols detailed in this guide offer a framework for researchers to investigate the effects of FIN56 and other potential ferroptosis inducers.

Future research should focus on several key areas. Elucidating the precise molecular machinery that links ACC activity to FIN56-mediated GPX4 degradation is a critical next step. Furthermore, obtaining quantitative binding and kinetic data for the interaction of FIN56 with SQS would provide a more complete understanding of its mechanism of action. Ultimately, a deeper comprehension of how molecules like FIN56 modulate ferroptosis will be instrumental in the development of novel therapeutic strategies for a range of diseases, from cancer to neurodegeneration.

References

  • Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms - ResearchGate. Available at: [Link]

  • FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC. Available at: [Link]

  • Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC. Available at: [Link]

  • FIN56, a well-characterized small molecule for modeling ferroptosis-mediated cell death. Available at: [Link]

  • Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma - Frontiers. Available at: [Link]

  • Glutathione peroxidase 4 - Wikipedia. Available at: [Link]

  • Coenzyme Q10 Assay Kit (ARG83425) - Arigo biolaboratories. Available at: [Link]

  • Role of GPX4 in ferroptosis and its pharmacological implication - PubMed. Available at: [Link]

  • Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed. Available at: [Link]

  • Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC. Available at: [Link]

  • Acetyl-CoA carboxylase activation disrupts iron homeostasis to drive ferroptosis - PubMed. Available at: [Link]

  • Acetyl-CoA carboxylase - Wikipedia. Available at: [Link]

  • Chemical Genetics of Acetyl-CoA Carboxylases - MDPI. Available at: [Link]

  • Unraveling cell death mysteries - PMC - NIH. Available at: [Link]

  • Cholesterol mediated ferroptosis suppression reveals essential roles of Coenzyme Q and squalene - PMC. Available at: [Link]

Sources

A Comprehensive Guide to the Thermodynamic Stability Assessment of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical quality attribute that dictates its shelf-life, safety, and efficacy. This guide provides a comprehensive, first-principles framework for the complete thermodynamic stability assessment of the novel compound 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine . As pre-existing stability data for this specific molecule is not publicly available, this document outlines a robust, industry-standard methodology for its characterization. The guide details a multi-faceted approach combining forced degradation studies under ICH-specified stress conditions, solid-state thermal analysis, and advanced computational modeling. Each section provides not only step-by-step protocols but also the underlying scientific rationale, ensuring a deep understanding of the entire stability-indicating workflow. This document is intended to serve as an expert-level resource for scientists tasked with characterizing new chemical entities.

Introduction and Molecular Analysis

The intrinsic stability of a molecule is a fundamental property derived from its structure. Understanding this stability is paramount in pharmaceutical development to ensure that a drug substance maintains its quality, purity, and potency throughout its lifecycle.[1] This process involves identifying potential degradation pathways and characterizing the conditions under which the molecule remains stable.[1]

Molecular Structure and Potential Liabilities

The subject of this guide is 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine , a substituted indole derivative.

Structure:

(Structure of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine)

An analysis of its functional groups reveals several potential sites susceptible to degradation:

  • Indole Ring: The electron-rich pyrrole moiety of the indole ring is known to be susceptible to oxidation. This can lead to the formation of various oxygenated products, potentially altering the molecule's biological activity and safety profile.

  • Secondary Amine (N-isopropyl): The secondary amine at the 5-position is a potential site for oxidation and N-dealkylation.[2][3] N-dealkylation, the removal of the isopropyl group, is a common metabolic and degradation pathway for many pharmaceuticals.[2]

  • N-Methyl Group: While generally stable, the N-methyl group on the indole ring can also be a site for metabolic or chemical N-dealkylation under harsh conditions.

Experimental Assessment of Thermodynamic Stability

A comprehensive stability assessment requires subjecting the molecule to a range of stress conditions that simulate potential storage and handling environments. This is achieved through a combination of forced degradation studies and thermal analysis techniques.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are the cornerstone of stability assessment, designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[4] These studies are performed according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[4][5] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the analytical methods are challenged without completely destroying the drug.[5][6]

The overall workflow for a comprehensive stability assessment is outlined below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A(R2)) cluster_solid Solid-State Analysis cluster_analysis Analysis & Characterization cluster_output Data Interpretation API Single Batch of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine Hydrolysis Hydrolysis (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Photolysis Photolysis (ICH Q1B) API->Photolysis Thermal Thermal Stress (e.g., 60°C) API->Thermal DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA HPLC Stability-Indicating HPLC-UV Method Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC Report Comprehensive Stability Report DSC->Report TGA->Report Characterization Degradant Characterization (LC-MS) HPLC->Characterization Characterization->Report G Parent 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (Parent Compound) Oxidant [O] (e.g., H₂O₂) Parent->Oxidant Product1 N-Oxide Derivative (Potential Product 1) Oxidant->Product1 Product2 2-Hydroxy Derivative (Potential Product 2) Oxidant->Product2 Product3 N-dealkylated Amine (Potential Product 3) Oxidant->Product3

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine via Reductive Amination

Introduction & Mechanistic Rationale

The functionalization of indole cores is a cornerstone of modern medicinal chemistry. Specifically, the N-1 methyl substitution enhances molecular stability and lipophilicity, making it highly suitable for structural optimization in drug discovery[1]. Furthermore, the introduction of an N-isopropylamino group at the 5-position is a proven strategy for optimizing pharmacokinetic profiles, frequently utilized in the development of anticancer leads and CNS-active agents[2].

This application note details a highly selective, step-by-step reductive amination protocol to synthesize 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine from the commercially available precursor, 1-Methyl-1H-indol-5-amine (CAS: 102308-97-4)[3]. The protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure mono-alkylation while preventing the over-reduction of the ketone reactant.

Reaction Pathway & Workflow

G A 1-Methyl-1H-indol-5-amine (Primary Amine) B Acetone + Acetic Acid (Condensation) A->B C Transient Iminium Ion (Electrophile) B->C D NaBH(OAc)3 (Selective Reduction) C->D E 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (Target Secondary Amine) D->E

Reductive amination pathway for synthesizing 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Experimental Design & Stoichiometry

The selection of reagents is critical for maintaining a self-validating and high-yielding system. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant stabilizes the intermediate iminium ion without participating in side reactions. STAB is chosen over Sodium Borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce iminium ions without reducing the unreacted acetone.

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsFunction / Causality
1-Methyl-1H-indol-5-amine146.191.0Substrate; nucleophilic primary amine.
Acetone58.081.5Carbonyl source for the isopropyl group.
Acetic Acid (Glacial)60.051.0Acid catalyst; accelerates iminium formation.
NaBH(OAc)₃ (STAB)211.941.5Mild reducing agent; prevents over-alkylation.
1,2-Dichloroethane (DCE)98.960.2 MAprotic solvent; stabilizes ionic intermediates.

Table 2: Optimization of Reducing Agents (Historical Data)

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Observation
NaBH₄MeOH251235%High alcohol byproduct; poor selectivity.
NaBH₃CNMeOH251672%Toxic HCN gas risk during workup.
NaBH(OAc)₃ DCE 25 4 91% Optimal selectivity; clean conversion.

Step-by-Step Synthesis Protocol

Phase 1: Iminium Formation

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1-Methyl-1H-indol-5-amine (1.46 g, 10.0 mmol)[3] to the flask, followed by 50 mL of anhydrous 1,2-Dichloroethane (DCE). Stir until completely dissolved.

  • Carbonyl Addition: Add anhydrous acetone (1.10 mL, 15.0 mmol) via syringe.

  • Catalysis: Introduce glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. Causality: The weak acid protonates the carbonyl oxygen of the acetone, increasing its electrophilicity and driving the equilibrium toward the iminium intermediate. Stir the mixture at room temperature (20-25 °C) for 30 minutes.

Phase 2: Selective Reduction 5. Addition of Reductant: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exothermic reaction and prevents the localized depletion of the iminium intermediate. 6. Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the primary amine is completely consumed.

Phase 3: Workup and Purification 7. Quenching: Quench the reaction by slowly adding 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: The mildly basic quench neutralizes the acetic acid, destroys any unreacted STAB, and ensures the target secondary amine is in its free-base form for extraction. 8. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). 9. Washing: Combine the organic layers and wash with brine (30 mL) to remove residual water and salts. 10. Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of Hexanes to 20% EtOAc in Hexanes) to afford the pure 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine as a pale yellow oil.

Analytical Validation

To confirm the self-validating nature of the synthesis, the following spectroscopic markers should be observed:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic isopropyl methine proton will appear as a multiplet (septet) around δ 3.60 ppm. The N-methyl group will appear as a sharp singlet at approximately δ 3.75 ppm. The secondary amine proton (-NH) will appear as a broad singlet around δ 3.20 ppm (exchangeable with D₂O).

  • ESI-MS: Expected m/z for [M+H]⁺ is 189.1.

References

1.[3] BLD Pharm. 102308-97-4 | 1-Methyl-1H-indol-5-amine. Retrieved from: 2.[1] Coreychem. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds. Retrieved from: 3.[2] National Institutes of Health (NIH). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Retrieved from:

Sources

Technical Application Note: Optimized Synthesis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This application note details the optimized reductive amination protocol for synthesizing 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (Target Molecule). This structural motif is a critical intermediate in the development of kinase inhibitors and CNS-active agents.

While direct alkylation of amines with isopropyl halides often leads to over-alkylation (quaternary ammonium salts) or elimination byproducts (propene), reductive amination using acetone provides a highly selective, mono-alkylated product. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its superior chemoselectivity, mild conditions, and operational safety compared to traditional cyanoborohydride or catalytic hydrogenation routes.

Retrosynthetic Analysis & Reaction Design

The synthesis relies on the condensation of 1-methyl-1H-indol-5-amine with acetone to form an intermediate imine (Schiff base), which is selectively reduced in situ.

Figure 1: Reaction Pathway & Mechanism

ReactionMechanism Start 1-Methyl-1H-indol-5-amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Acetone + AcOH (Cat.) Reagent Acetone (Electrophile) Reagent->Hemiaminal Imine Iminium Ion (Activated Species) Hemiaminal->Imine - H2O (Dehydration) Product 1-Methyl-N-(propan-2-yl)- 1H-indol-5-amine Imine->Product + STAB (H- source) Irreversible Reduction

Caption: Step-wise mechanism involving acid-catalyzed imine formation followed by selective hydride transfer.

Methodology Selection: Comparative Analysis

We evaluated three common reductive amination strategies. The STAB protocol is designated as the Process of Record (POR) for laboratory to kilo-lab scale synthesis.

ParameterMethod A: STAB (Recommended) Method B: NaCNBH₃Method C: H₂ / Pd-C
Reagent Sodium TriacetoxyborohydrideSodium CyanoborohydrideHydrogen Gas / Palladium
Selectivity High (Reduces imines, not ketones)High (pH dependent)Low (Risk of indole reduction)
Toxicity Low (Boric acid/AcOH byproducts)High (Generates HCN gas)Low
Conditions Room Temp, Open flask possibleControlled pH (4-5)High Pressure Vessel
Yield 85 - 95%70 - 85%Variable (Substrate dependent)

Expert Insight: STAB is preferred because it effectively discriminates between the ketone (acetone) and the imine.[1] Acetone is not reduced by STAB at room temperature, whereas the protonated imine is reduced rapidly. This allows for "one-pot" procedures without the need to pre-form the imine.

Detailed Experimental Protocol (STAB Method)

Reagents & Stoichiometry[2]
  • Substrate: 1-Methyl-1H-indol-5-amine (1.0 equiv.)

  • Carbonyl Source: Acetone (3.0 - 5.0 equiv.) — Excess drives equilibrium.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv.)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv.)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2] DCE is preferred for faster reaction rates.

Step-by-Step Procedure
  • Preparation: In a dry reaction flask equipped with a magnetic stir bar, dissolve 1-Methyl-1H-indol-5-amine (10 mmol) in DCE (40 mL).

  • Activation: Add Acetone (30-50 mmol) followed by Acetic Acid (10-20 mmol). Stir at Room Temperature (20-25°C) for 30 minutes.

    • Note: This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the mixture slightly to 0-5°C (optional, to mitigate exotherm). Add STAB (15-20 mmol) portion-wise over 10-15 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur if moisture is present.
      
  • Reaction: Remove the ice bath and stir at Room Temperature under nitrogen atmosphere. Monitor by TLC or LCMS.

    • Typical duration: 2 to 6 hours.[3]

    • Endpoint: Disappearance of amine starting material.

  • Quench: Carefully add saturated aqueous

    
     solution (30 mL) to the reaction mixture. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
    
  • Workup:

    • Separate the organic layer.[4][5]

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic extracts and wash with Brine (1 x 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often >90% pure. If necessary, purify via flash column chromatography (Silica Gel; Hexanes/Ethyl Acetate gradient, typically 80:20 to 60:40).

Critical Process Parameters (CPPs)
  • Moisture Control: STAB hydrolyzes slowly in water. Use dry solvents to maintain stoichiometry.

  • Acid Stoichiometry: Acetic acid is crucial. Without it, the imine formation with a ketone (sterically hindered compared to aldehydes) is sluggish.

  • Order of Addition: Adding STAB after mixing the amine and ketone ensures the reductant acts on the imine, not the free ketone (though STAB is selective, this is best practice).

Analytical Validation

Successful synthesis is confirmed by the following spectral signatures:

TechniqueExpected Signal / ObservationInterpretation
1H NMR

1.1–1.2 ppm (Doublet, 6H)
Isopropyl methyl groups (

)
1H NMR

3.5–3.7 ppm (Septet, 1H)
Isopropyl methine proton (

)
1H NMR

3.7 ppm (Singlet, 3H)
Indole N-Methyl group
1H NMR

6.3–7.2 ppm (Multiplets)
Indole aromatic protons (C2, C3, C4, C6, C7)
LC-MS

= 189.1
Consistent with formula

Alternative Protocol: Catalytic Hydrogenation (Scale-Up)[3]

For multi-kilogram batches where boron waste is a disposal concern, catalytic hydrogenation is a viable alternative, provided pressure equipment is available.

Figure 2: Hydrogenation Workflow

Hydrogenation Prep Step 1: Dissolve Amine + Acetone in MeOH/AcOH Load Step 2: Load Pt/C or Pd/C Catalyst (Sulfided catalysts preferred to prevent ring reduction) Prep->Load Pressurize Step 3: H2 Gas (3-5 bar) Temp: 40-50°C Load->Pressurize Filter Step 4: Filter Catalyst (Celite) Pressurize->Filter

Caption: Workflow for catalytic hydrogenation. Note: Sulfided Pt/C is recommended to avoid reducing the indole C2-C3 bond.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gribble, G. W. (2000). "Sodium Triacetoxyborohydride."[2][4][7][8] Encyclopedia of Reagents for Organic Synthesis.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.

  • Song, Y., et al. (2016). "Practical Reductive Amination of Ketones with Sodium Triacetoxyborohydride in the Presence of Acetic Acid." Tetrahedron Letters.

Sources

Application Note & Protocol: A Reliable Synthetic Pathway to 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, a substituted indole of interest in medicinal chemistry and fragment-based drug discovery. The synthesis begins with the readily available 5-nitro-1H-indole and proceeds through a sequence of N-methylation, nitro group reduction, and concludes with a reductive amination to install the N-isopropyl group. This guide emphasizes the rationale behind reagent selection, provides step-by-step experimental procedures, and includes key mechanistic insights to ensure reproducibility and scalability.

Introduction: The Strategic Synthesis of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, 5-aminoindole derivatives serve as versatile precursors for a wide range of pharmacologically active compounds, including serotonin analogs and potential anticancer agents.[2][3] The target molecule, 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, combines key structural features: a methylated indole nitrogen, which can alter solubility and metabolic stability, and an N-isopropyl group at the 5-position, which can modulate receptor binding affinity.

The synthetic strategy outlined herein was chosen for its reliability, high yields, and use of well-established chemical transformations. By starting from 5-nitro-1H-indole, we can sequentially and selectively functionalize the indole core. This approach avoids potential regioselectivity issues that can arise in other methods like the Fischer indole synthesis when using complex starting materials.[4][5]

Overall Synthetic Scheme

The synthesis is accomplished in three distinct steps, beginning with the N-methylation of the indole ring, followed by the reduction of the nitro group to a primary amine, and finally, the introduction of the isopropyl group via reductive amination.

Synthetic_Workflow A 5-Nitro-1H-indole B 1-Methyl-5-nitro-1H-indole A->B Step 1: N-Methylation C 1-Methyl-1H-indol-5-amine B->C Step 2: Nitro Reduction D 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (Target Molecule) C->D Step 3: Reductive Amination

Caption: Overall workflow for the synthesis of the target molecule.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis. Standard laboratory solvents, acids, and bases for work-up are also necessary.

ReagentFormulaMW ( g/mol )CAS No.Key Role
5-Nitro-1H-indoleC₈H₆N₂O₂162.156146-52-7Starting Material
Dimethyl Carbonate (DMC)C₃H₆O₃90.08616-38-6Methylating Agent
Potassium CarbonateK₂CO₃138.21584-08-7Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Solvent
Palladium on Carbon (10%)Pd/C106.42 (Pd)7440-05-3Reduction Catalyst
Hydrogen GasH₂2.021333-74-0Reducing Agent
MethanolCH₃OH32.0467-56-1Solvent
AcetoneC₃H₆O58.0867-64-1Carbonyl Source
Sodium BorohydrideNaBH₄37.8316940-66-2Reducing Agent

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-nitro-1H-indole

This procedure utilizes dimethyl carbonate (DMC) as an environmentally safer alternative to traditional methylating agents like methyl iodide.[6] The base, potassium carbonate, facilitates the deprotonation of the indole nitrogen, which then acts as a nucleophile.

Protocol:

  • To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 5-nitro-1H-indole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), and N,N-dimethylformamide (DMF, 80 mL).[7]

  • Add dimethyl carbonate (22 mL, 261.4 mmol).

  • Heat the reaction mixture to reflux (approximately 153°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Once the starting material is consumed, cool the mixture to 10-15°C.

  • Slowly add water (160 mL) to the cooled mixture. A yellow precipitate will form.

  • Stir the suspension at room temperature for 2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with water (100 mL), and dry under high vacuum at 60°C.

  • This procedure typically yields 1-methyl-5-nitro-1H-indole as a yellow solid with a high yield (approx. 97%).[7]

Step 2: Synthesis of 1-Methyl-1H-indol-5-amine

The conversion of the nitro group to a primary amine is a critical step. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method, producing water as the only byproduct.[3]

Protocol:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend 1-methyl-5-nitro-1H-indole (10.0 g, 56.8 mmol) in methanol (150 mL).

  • Carefully add 10% Pd/C (1.0 g, 10% w/w) to the suspension.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete in 2-4 hours. Monitor the reaction by observing hydrogen uptake and by TLC analysis.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 1-methyl-1H-indol-5-amine. The product may be a solid or oil and is often used in the next step without further purification. Note: 5-Aminoindole derivatives can be unstable and susceptible to air oxidation.[3] It is advisable to proceed to the next step promptly or store the product under an inert atmosphere.

Step 3: Synthesis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

This final step is a reductive amination, which involves the formation of an intermediate imine between the primary amine and acetone, followed by its in-situ reduction with sodium borohydride.[3]

Protocol:

  • Dissolve 1-methyl-1H-indol-5-amine (7.3 g, 50 mmol) in methanol (200 mL) in a round-bottom flask.

  • Add acetone (7.3 mL, 100 mmol, 2.0 equivalents).

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In small portions, carefully add sodium borohydride (NaBH₄, 2.8 g, 75 mmol, 1.5 equivalents) to the stirred solution. Control the addition rate to manage gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quench the reaction by slowly adding water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Mechanistic Overview: Reductive Amination

The key C-N bond-forming step follows a well-understood mechanism. The amine nucleophilically attacks the carbonyl carbon of acetone to form a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is then rapidly reduced by a hydride delivered from sodium borohydride.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Amine R-NH₂ (1-Methyl-1H-indol-5-amine) Hemiaminal HO-C(CH₃)₂-NH₂-R Amine->Hemiaminal + Acetone Acetone O=C(CH₃)₂ (Acetone) Imine [H₂N⁺=C(CH₃)₂-R] Hemiaminal->Imine - H₂O Iminium [HN⁺=C(CH₃)₂-R] Product H₂N-CH(CH₃)₂-R (Target Molecule) Iminium->Product + [H⁻] from NaBH₄

Caption: Mechanism of the reductive amination step.

Alternative Synthetic Approach: Buchwald-Hartwig Amination

An alternative and powerful method for forming the final C-N bond is the Buchwald-Hartwig amination.[8][9] This palladium-catalyzed cross-coupling reaction would involve the reaction of 5-halo-1-methyl-1H-indole (e.g., 5-bromo-1-methyl-1H-indole) with isopropylamine.

Key Reagents for Buchwald-Hartwig Amination:

  • Substrate: 5-Bromo-1-methyl-1H-indole

  • Amine: Isopropylamine

  • Catalyst: A palladium source, e.g., Pd₂(dba)₃ or a pre-catalyst.

  • Ligand: A bulky, electron-rich phosphine ligand, e.g., XPhos, RuPhos.

  • Base: A strong, non-nucleophilic base, e.g., NaOtBu, LHMDS.

  • Solvent: Anhydrous aprotic solvent, e.g., Toluene, Dioxane.

While highly effective, this method often requires careful optimization of the catalyst, ligand, and base, and the reagents can be more costly than those used in the reductive amination pathway.[10]

Conclusion

The synthetic route detailed in this application note provides a robust and efficient method for the multi-gram synthesis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine. The three-step sequence—N-methylation, nitro reduction, and reductive amination—utilizes well-established reactions and readily available reagents, making it an accessible and scalable pathway for researchers in drug discovery and organic synthesis.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine. Benchchem.
  • High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. Benchchem.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate.
  • 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0. ChemicalBook.
  • Reductive amin
  • Amine synthesis by reductive amination (reductive alkyl
  • Fischer Indole Synthesis. Wikipedia.
  • Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

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Preparing 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Title: A Best-Practice Guide for the Preparation, Quality Control, and Storage of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine Stock Solutions for In Vitro Assays

A Note to the Researcher

The compound 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is a specific indole derivative. While general principles for handling small molecules apply, specific, publicly validated data on this exact structure is limited. This guide is therefore constructed upon a foundation of established best practices for analogous small molecules and indole-based compounds used in drug discovery and biological research.[1][2] Researchers should treat this document as an expert framework, supplementing it with any compound-specific data available from the supplier's Certificate of Analysis (CoA).

Section 1: Foundational Principles & Compound Characteristics

This guide provides a comprehensive methodology grounded in the principles of scientific reproducibility for preparing, validating, and storing stock solutions of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Table 1: Physicochemical Properties (Hypothetical)

PropertyValueRationale & Significance
Molecular Formula C₁₂H₁₆N₂Derived from the chemical structure.
Molecular Weight 188.27 g/mol Essential for calculating molar concentrations. This value is based on the formula and is consistent with known isomers.[4]
Appearance White to off-white solidVisual inspection of the starting material is the first step in quality control.
Purity (Typical) >98% (by HPLC)High purity is critical to ensure that the observed biological activity is from the target compound. Always verify with the vendor's CoA.[5]
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. However, its concentration in final assays must be controlled.[6][7]
Storage of Solid Store at 2-8°C, desiccatedProtects the compound from degradation due to moisture and temperature fluctuations. Check supplier recommendations.[8]

Section 2: The Pillars of a Validated Stock Solution

A robust protocol is more than a list of steps; it is a self-validating system built on expertise, trustworthiness, and authoritative standards.

Expertise & Experience: The "Why" Behind the Protocol

Every step in this guide is based on causal logic derived from chemical and biological principles. For example, we recommend aliquoting stock solutions not merely for convenience, but because it is the most effective strategy to prevent repeated freeze-thaw cycles. These cycles can cause compound degradation and allow for solvent evaporation, which silently increases the stock concentration over time, compromising data reproducibility.[9] Similarly, the choice of DMSO as a primary solvent is based on its broad solubilizing power, but we stress keeping its final assay concentration below 0.5% (and ideally below 0.1%) to mitigate potential artifacts from solvent-induced cytotoxicity or off-target effects.[7][10]

Trustworthiness: A Self-Validating System

Trust in your results begins with trust in your reagents. This protocol incorporates checkpoints to ensure integrity.

  • Documentation: Every new stock must be meticulously labeled with the compound name, CAS number (if available), concentration, solvent, date of preparation, and preparer's initials. This creates an auditable trail.[3]

  • Visual QC: A simple visual inspection for particulates or precipitation before each use is a mandatory quality gate.

  • Systematic Dilution: The guide details a serial dilution process to minimize pipetting errors when creating working solutions from a master stock.

Authoritative Grounding & Workflow Visualization

Protocols must align with established standards. The principles outlined here are consistent with guidelines for quality control in chemical manufacturing and biological sample management.[11][12] Adherence to these standards ensures that the generated data is robust and comparable across different experiments and laboratories.

The overall workflow is a logical sequence designed to ensure accuracy and stability from solid compound to final stored aliquot.

G cluster_prep Preparation cluster_qc Quality Control & Storage calc 1. Calculate Mass for Target Concentration weigh 2. Weigh Compound on Calibrated Balance calc->weigh add_solvent 3. Add Precise Volume of Anhydrous DMSO weigh->add_solvent dissolve 4. Ensure Complete Dissolution (Vortex / Sonicate) add_solvent->dissolve qc 5. Visual QC (Check for Clarity) dissolve->qc aliquot 6. Aliquot into Single-Use Tubes qc->aliquot label_tubes 7. Label Aliquots Clearly aliquot->label_tubes store 8. Store at -20°C or -80°C (Protect from Light) label_tubes->store

Caption: High-level workflow for stock solution preparation.

Section 3: Protocol for Preparing a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM master stock solution in DMSO, a common starting concentration for in vitro screening.

Materials and Equipment
  • 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine powder

  • Anhydrous, ≥99.7% pure Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile, amber or opaque 1.5 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Calibrated P1000 and P200 micropipettes

  • Vortex mixer

  • (Optional) Bath sonicator

Pre-Protocol Safety & Handling
  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Step 1: Calculation

To prepare a 10 mM stock solution, use the following formula. The molecular weight (MW) is 188.27 g/mol .

Mass (mg) = [Target Concentration (mM)] x [Final Volume (mL)] x [MW ( g/mol )] / 1000

Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM x 1 mL x 188.27 g/mol / 1000 = 1.88 mg

Step 2: Dissolution Procedure
  • Tare Balance: Place a sterile, labeled 1.5 mL amber microcentrifuge tube on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh out the calculated mass (e.g., 1.88 mg) of the compound directly into the tube. Record the exact mass.

  • Recalculate Volume (Optional but Recommended): For highest accuracy, adjust the required solvent volume based on the actual mass weighed. Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / [Target Concentration (mM)]

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure all solid material has dissolved. If not, continue vortexing or place the tube in a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can be used cautiously, but verify compound stability at this temperature first.[10]

Step 3: Aliquoting and Labeling
  • Aliquot: To avoid repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or opaque microcentrifuge tubes.[2]

  • Label: Each aliquot must be clearly and durably labeled with:

    • Compound Name

    • Concentration (10 mM)

    • Solvent (DMSO)

    • Date of Preparation

Section 4: Quality Control and Validation

Quality control is not optional; it is essential for ensuring that your experimental results are reliable and reproducible.[13]

G start Stock Solution Prepared visual_qc Visual Inspection: Is solution clear and free of particulates? start->visual_qc decision Pass? visual_qc->decision pass_node Proceed to Aliquoting and Storage decision->pass_node Yes fail_node Troubleshoot: - Sonicate further - Check calculations - Re-evaluate solvent decision->fail_node No

Caption: Decision workflow for initial quality control.

Primary QC Check:

  • Visual Inspection: Before aliquoting and before every use, visually inspect the solution. A high-quality stock solution should be clear and free of any visible crystals or precipitation.

Secondary (Optional) QC:

  • Concentration Verification: For rigorous validation, the concentration can be confirmed using UV-Vis spectroscopy if the compound has a known molar extinction coefficient at a specific wavelength. This involves creating a standard curve and measuring the absorbance of a diluted sample of the stock.

  • Purity Check: A quick dilution and injection onto an LC-MS system can confirm the purity and identity of the compound in solution, ensuring no degradation has occurred during dissolution.

Section 5: Storage and Stability

Proper storage is crucial for maintaining the long-term integrity of the compound.[14]

Table 2: Storage Recommendations

ConditionTemperatureDurationRationale
Working Aliquots -20°CUp to 6 monthsIdeal for routine use. Protect from light by using amber tubes or wrapping in foil.[2]
Long-Term Archival -80°C>6 monthsUltra-low temperatures minimize the rate of chemical degradation, preserving the compound for long-term studies.[9]

Key Stability Considerations:

  • Freeze-Thaw Cycles: The single most important practice is to avoid them. Use single-use aliquots.[10] Each cycle increases the risk of water condensation into the DMSO, which can cause hydrolysis, and allows for potential solvent evaporation.

  • Light Sensitivity: Many complex organic molecules, including indole derivatives, can be light-sensitive. Store all stocks protected from light.

  • Hygroscopicity: DMSO is hygroscopic (readily absorbs moisture from the air). Use anhydrous DMSO and keep tubes tightly sealed.

Section 6: Application in In Vitro Assays

This section describes how to use the 10 mM master stock to prepare working solutions for cell-based or biochemical assays.

Preparing Working Solutions

Never add the concentrated DMSO stock directly to your final assay volume. This can cause the compound to precipitate out of solution (a process known as "crashing out").[7] Instead, perform one or more intermediate dilution steps in your assay medium or buffer.

Example Dilution Series for a 10 µM Final Concentration:

  • Intermediate Dilution: Dilute the 10 mM master stock 1:100 in assay medium to create a 100 µM intermediate solution. (e.g., 2 µL of 10 mM stock + 198 µL of medium).

  • Final Dilution: Dilute the 100 µM intermediate solution 1:10 into the final assay volume. (e.g., 10 µL of 100 µM solution into a final volume of 100 µL).

This two-step process ensures the final DMSO concentration remains low (e.g., 0.1% in this example) and the compound remains soluble.

Table 3: Example Dilution Scheme

Master Stock Conc.Intermediate Stock Conc.Final Assay Conc.Final DMSO % (v/v)
10 mM100 µM (1:100 dilution)10 µM0.1%
10 mM100 µM (1:100 dilution)1 µM0.1%
10 mM10 µM (1:1000 dilution)100 nM0.1%

Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.[3]

Section 7: Troubleshooting

Table 4: Common Issues and Solutions

ProblemPossible CauseRecommended Solution
Compound will not dissolve. Incorrect solvent; solubility limit exceeded.Confirm DMSO is the recommended solvent from the supplier. Try sonicating for a longer period. If it persists, a lower concentration stock may be necessary.[2]
Precipitate forms after freezing. Compound is not stable in solution at -20°C; water may have been absorbed.Store at room temperature for a short period or prepare fresh before each experiment. Ensure you are using anhydrous DMSO and sealing tubes tightly.[2]
Precipitate forms in assay plate. Compound "crashed out" due to poor aqueous solubility or improper dilution.Perform serial dilutions as described in Section 6. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Adding a non-ionic surfactant like Tween-20 (for biochemical assays) or co-solvents may help.[7]
Inconsistent assay results. Inaccurate stock concentration due to weighing/pipetting error or degradation from improper storage.Prepare a fresh stock solution, paying close attention to technique. Use single-use aliquots to rule out degradation from freeze-thaw cycles.[3]

References

  • PubChem. N-Methyl-N-(propan-2-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Tristar Intermediates. Quality Control Measures Every Chemical Manufacturer Needs. Tristar Intermediates. Available at: [Link]

  • Biocompare. Best Practices for Biological Sample Storage and Management. Biocompare. Available at: [Link]

  • ACS Publications. Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. Available at: [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available at: [Link]

  • Azenta Life Sciences. Safe Storage Temperatures for Biological Materials. Azenta Life Sciences. Available at: [Link]

  • ReAgent. Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Group Ltd. Available at: [Link]

  • RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry. Available at: [Link]

  • NADP. APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. National Atmospheric Deposition Program. Available at: [Link]

  • PubChem. 1-(1-methyl-1H-indol-3-yl)propan-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • PHC Holdings Corporation. Key Considerations for Reliable Biological Sample Storage. PHCbi. Available at: [Link]

  • MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available at: [Link]

  • U.S. EPA. Quality Control Guidelines for SAM Chemical Methods. United States Environmental Protection Agency. Available at: [Link]

  • Wikipedia. Indole. Wikipedia. Available at: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

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Application Note: Column Chromatography Purification of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Scope

This guide details the purification of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (CAS: Analogous to 5-aminoindole derivatives), a secondary aromatic amine commonly used as a scaffold in kinase inhibitor and GPCR ligand synthesis.

The Challenge: Purifying this molecule presents a "dual-threat" scenario:

  • Physicochemical Interaction: The secondary amine moiety (

    
    ) and the electron-rich indole ring interact strongly with acidic silanol groups (
    
    
    
    ) on standard silica gel, leading to severe peak tailing (streaking) and mass loss.
  • Oxidative Instability: 5-Aminoindoles are prone to rapid oxidation upon exposure to air and light, often turning from off-white to dark purple/brown on the column if elution is too slow.

The Solution: This protocol prioritizes speed and stationary phase deactivation . We define three distinct workflows ranging from standard manual flash chromatography to automated purification systems.

Physicochemical Profile & Separation Logic

PropertyValue (Estimated)Implication for Chromatography
Structure Indole core, N1-Methyl, C5-IsopropylamineLipophilic core with a polar, H-bond donating amine.
Basicity (

)
~5.7 (Conjugated amine)Weakly basic, but sufficient to H-bond with acidic silanols.
LogP ~2.8 – 3.2Retains well on C18; elutes mid-range on Silica with Hex/EtOAc.
Stability Low (Air/Light Sensitive)CRITICAL: Minimize time on column. Use degassed solvents if possible.

Pre-Purification Workup (Critical Step)

Do not load salt forms (e.g., HCl or TFA salts) directly onto silica.

  • Free-Basing: Dissolve crude salt in EtOAc. Wash with saturated

    
     (2x) and Brine (1x).
    
  • Drying: Dry organic layer over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as
    
    
    is slightly acidic and can promote degradation.
  • Concentration: Evaporate solvent in vacuo at

    
    . Do not dry to complete dryness if the oil is unstable; proceed immediately to purification.
    

Method A: Deactivated Silica Gel Chromatography (Standard)

Best for: Standard laboratory setups without specialized cartridges.

Concept: Pre-saturating the silica gel with a volatile base (Triethylamine) blocks acidic sites, preventing the amine analyte from "sticking" and streaking.

Materials
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).[1]

Protocol
  • TLC Method Development:

    • Run TLC in Hexane:EtOAc (7:3) .

    • Observation: If the spot streaks from the baseline, add 1% TEA to the TLC eluent.

    • Target: Adjust polarity until

      
      .
      
  • Column Preparation (Slurry Packing with Deactivation):

    • Prepare a slurry of Silica Gel in Hexane containing 1% TEA .

    • Pour into the column and flush with 2 Column Volumes (CV) of this buffer.

    • Why? This converts

      
       to 
      
      
      
      , neutralizing surface acidity.
  • Elution Gradient:

    • Solvent System: Hexane/EtOAc + 1% TEA (maintain TEA throughout to prevent re-activation of silica).

    • Gradient Profile:

      • 0–5 min: 5% B (Isocratic flush of non-polar impurities).

      • 5–20 min: 5%

        
         40% B (Linear Gradient).
        
      • 20–25 min: 40% B (Hold).

  • Fraction Collection:

    • Collect fractions immediately. 5-aminoindoles often fluoresce blue/purple under 254/365 nm UV.

    • Evaporate immediately to remove TEA and prevent oxidation in solution.

Method B: Amine-Functionalized Silica (Recommended)

Best for: High-value samples, automated flash systems (e.g., Biotage/Teledyne), and eliminating TEA odor.

Concept: Uses propyl-amine bonded silica (


). The surface is already basic, eliminating the need for TEA modifiers and protecting the sensitive indole from acid-catalyzed degradation.
Protocol
  • Cartridge: KP-NH (Biotage) or Amino-Silica equivalent.

  • Mobile Phase: Hexane / Ethyl Acetate (No TEA required).

  • Gradient:

    • Due to the lack of silanol interaction, amines elute faster on NH-silica than on regular silica.

    • Start with a weaker gradient: 0%

      
       20% EtOAc in Hexane .
      
  • Advantages:

    • No TEA contamination in the final product.

    • Higher recovery yield (no irreversible adsorption).

Method C: Reverse Phase (C18) Polishing

Best for: Removing oxidation byproducts (colored impurities) that co-elute on Normal Phase.

Protocol
  • Column: C18 Flash Cartridge or Prep-HPLC Column.

  • Mobile Phase A: Water + 0.1%

    
     (Ammonium Hydroxide) or 
    
    
    
    
    
    .
    • Note: Basic pH keeps the amine neutral (unprotonated), improving peak shape and loading capacity.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 5% B

      
       95% B over 15-20 minutes.
      
    • The target indole is lipophilic and will elute late (typically >60% ACN). Polar oxidation products usually elute earlier.

Decision Matrix & Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (1-Methyl-N-(propan-2-yl)-1H-indol-5-amine) CheckPurity Check Purity & Stability (TLC / LCMS) Start->CheckPurity IsStable Is compound stable on Silica TLC? CheckPurity->IsStable StablePath Method A: Deactivated Silica (Hex/EtOAc + 1% TEA) IsStable->StablePath Yes (Minor Streaking) UnstablePath Method B: Amine-Silica (NH2) (Hex/EtOAc, No Modifier) IsStable->UnstablePath No (Decomp/Heavy Streaking) HighPurityPath Method C: Reverse Phase C18 (Water/ACN + NH4HCO3) StablePath->HighPurityPath If Color/Purity Issues Persist UnstablePath->HighPurityPath Optional Polishing

Figure 1: Decision matrix for selecting the optimal stationary phase based on compound stability and available resources.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Severe Tailing Acidic silanols interacting with amine.Increase TEA to 2% or switch to Method B (NH2-Silica) .
Compound turns purple on column Oxidative degradation.Run column faster; use degassed solvents; wrap column in foil to exclude light.
Poor Recovery Irreversible adsorption or salt formation.Ensure sample is free-based (NaOH wash) before loading. Flush column with MeOH/DCM (1:9) + 1%

to recover stuck material.
Co-elution with impurities Solvent selectivity issue.Switch solvent system to DCM / Methanol (95:5) + 0.5%

.

References

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Choosing Media for Separation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids: Chromatography notes. Retrieved from [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine.[3] Retrieved from [Link]

Sources

The Strategic Utility of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the pharmaceutical intermediate, 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This guide details a robust synthetic protocol for the title compound, outlines rigorous analytical methods for its characterization, and explores its potential as a key building block in the synthesis of neurologically active agents, with a particular focus on its relevance to serotonin receptor modulators like Vilazodone.

Introduction: The Significance of the 5-Aminoindole Scaffold

The 5-aminoindole moiety is a critical pharmacophore, particularly in the development of drugs targeting the central nervous system (CNS). Its presence in molecules like the antidepressant Vilazodone underscores its importance.[2][3] Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, showcases the therapeutic potential of complex molecules built upon the indole framework.[2][3][4] The strategic placement of an amino group at the 5-position of the indole ring provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular architectures with tailored pharmacological profiles.

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine represents a valuable intermediate in this context. The N-methylation of the indole nitrogen can influence the compound's electronic properties and metabolic stability, while the N-isopropyl group on the 5-amino substituent can be a key interaction motif with biological targets or a precursor to more complex side chains. This guide will provide the necessary protocols to empower researchers to effectively synthesize and utilize this intermediate in their drug discovery programs.

Synthetic Protocol: A Reliable Pathway to 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

The synthesis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine can be efficiently achieved through a multi-step sequence, beginning with the reduction of a suitable nitroindole precursor. This approach is favored for its reliability and the commercial availability of the starting materials. The following protocol is a well-established method for the synthesis of related 5-aminoindoles.[5]

Overall Synthetic Scheme

Synthesis_Scheme A 1-Methyl-5-nitro-1H-indole B 1-Methyl-1H-indol-5-amine A->B Reduction (e.g., Hydrazine/Graphite) C 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine B->C Reductive Amination (Acetone, NaBH(OAc)3)

Caption: Synthetic route to 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Step 1: Synthesis of 1-Methyl-1H-indol-5-amine

This step involves the reduction of the readily available 1-methyl-5-nitro-1H-indole. The use of hydrazine hydrate in the presence of graphite is a safe and efficient method for this transformation, avoiding the use of high-pressure hydrogenation.[5]

Materials:

  • 1-Methyl-5-nitro-1H-indole

  • Hydrazine hydrate

  • Graphite powder

  • Absolute Ethanol

  • Nitrogen gas supply

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-methyl-5-nitro-1H-indole (1 equivalent), graphite (3 parts by weight), and absolute ethanol.

  • Flush the apparatus with nitrogen.

  • Add hydrazine hydrate (10 equivalents) to the mixture.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the graphite.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-indol-5-amine. This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 2: Synthesis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

This final step is achieved through reductive amination, a robust and widely used method for forming C-N bonds.

Materials:

  • 1-Methyl-1H-indol-5-amine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve 1-Methyl-1H-indol-5-amine (1 equivalent) in dichloromethane (DCM).

  • Add acetone (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine as a pure solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Technique Expected Observations for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine
¹H NMR Signals corresponding to the indole ring protons, the N-methyl group (singlet around 3.7 ppm), the isopropyl group (septet for the CH and a doublet for the two CH₃ groups), and the amine N-H proton.[6]
¹³C NMR Resonances for the indole core carbons, the N-methyl carbon, and the carbons of the isopropyl group.[6]
Mass Spec (ESI+) A prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound.
FT-IR Characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the indole ring.[6]
Purity (HPLC) A single major peak indicating a high degree of purity (typically >98%).

Application as a Pharmaceutical Intermediate: Towards Serotonin Modulators

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is a valuable precursor for the synthesis of more complex molecules targeting serotonin receptors. Its utility can be demonstrated in a hypothetical synthesis of a Vilazodone analog. Vilazodone itself is synthesized from a 5-cyanoindole intermediate, which is then elaborated.[1][7] The 5-amino group of our title compound provides a reactive site for the introduction of a side chain, analogous to the piperazine-containing fragment of Vilazodone.

Exemplary Synthetic Application Workflow

Application_Workflow A 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine C Amide Coupling A->C B Electrophilic Partner (e.g., activated carboxylic acid) B->C D Target Molecule (e.g., Vilazodone Analog) C->D

Caption: Application of the intermediate in amide coupling reactions.

Protocol: Amide Coupling to a Carboxylic Acid

This protocol describes a general procedure for coupling the 5-aminoindole intermediate with a carboxylic acid, a common transformation in pharmaceutical synthesis.

Materials:

  • 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1 equivalent) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (1 equivalent) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is a strategically important pharmaceutical intermediate with significant potential in the synthesis of CNS-active compounds. The protocols detailed in this guide provide a solid foundation for its synthesis, characterization, and further elaboration. By leveraging this versatile building block, researchers can accelerate their drug discovery efforts in the pursuit of novel therapeutics.

References

  • BenchChem. (2025). Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine.
  • IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

  • PubChem. (2026). N-Methyl-N-(propan-2-yl)propan-1-amine. Retrieved from [Link]

  • Wikipedia. (2026). Vilazodone. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Vilazodone-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method.
  • AiFChem. (2025). N-((1-Propyl-1H-indol-5-yl)methyl)propan-2-amine.
  • ResearchGate. (2020). An investigation of the synthesis of vilazodone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. Retrieved from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • National Center for Biotechnology Information. (n.d.). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2000). Preparation of Optically Active Amino Acid Derivatives of Some Methylated 5-Amino-Azaheterocycles.
  • Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in DMSO

Welcome to the dedicated technical support guide for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and field-proven insights to address common solubility issues with this compound in Dimethyl Sulfoxide (DMSO). As your Senior Application Scientist, my goal is to explain not just the steps to solve these challenges, but the fundamental science behind them, ensuring your experimental success.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the compound and the solvent, forming the bedrock of our troubleshooting process.

Q1: What are the key properties of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine that influence its solubility?

A1: The solubility of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is governed by its distinct molecular structure. It features a planar indole ring system, which is largely nonpolar and can lead to strong crystal lattice packing through π-stacking interactions. This strong packing requires significant energy to disrupt for dissolution to occur.[1] Conversely, the molecule also possesses a secondary amine group, which can act as both a hydrogen bond donor and acceptor. This imparts some degree of polarity. The overall solubility in a given solvent is a delicate balance between the energy required to break the compound's crystal lattice and the energy released upon its solvation by the solvent molecules. In many indole derivatives, optimizing properties like solubility is a key focus of medicinal chemistry.[2]

Q2: Why is DMSO a common solvent, and what are its critical handling requirements?

A2: DMSO is a highly effective polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds, making it a workhorse in drug discovery and high-throughput screening.[3] However, its efficacy is critically dependent on its purity, primarily its water content.

Key Handling Requirements:

  • Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] Even small amounts of absorbed water can dramatically decrease the solubility of many organic compounds.[6][7] This is because the strong hydrogen bonding between DMSO and water can alter the solvent's properties, making it more difficult to solvate the target compound.[7][8][9]

  • Storage: Always store DMSO in a tightly sealed container, preferably made of glass, in a cool, dark, and dry place.[10][11][12] For high-purity, anhydrous DMSO, it is best to purchase it in smaller-volume bottles with air-tight septa to minimize atmospheric exposure once opened.

  • Freeze-Thaw Cycles: DMSO has a freezing point of approximately 18.5°C (65.3°F).[3] While it can be frozen and thawed without chemical damage, repeated freeze-thaw cycles can introduce moisture if the container is not perfectly sealed, which can lead to compound precipitation over time.[4][6]

Q3: My compound won't dissolve in DMSO at room temperature with simple mixing. What are the immediate next steps?

A3: This is a common scenario. The initial approach should involve a systematic escalation of physical energy input to facilitate dissolution before considering more complex chemical factors. The recommended immediate steps are:

  • Vigorous Vortexing: Ensure the sample is mixed with sufficient force to create a vortex, maximizing the interaction between the compound particles and the solvent.[13][14]

  • Sonication: If vortexing is insufficient, sonication is the next logical step. This technique uses high-frequency sound waves to break apart solid particles and enhance dissolution.[15][16][17]

  • Gentle Heating: If solubility issues persist, carefully warming the solution can provide the additional energy needed to overcome the crystal lattice forces.

This workflow is designed to solve the majority of initial dissolution problems efficiently. A more detailed breakdown is provided in the troubleshooting guide below.

Section 2: The Comprehensive Troubleshooting Workflow

When initial attempts to dissolve 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine fail, a structured approach is necessary. This workflow guides you from basic physical interventions to a deeper analysis of potential root causes.

G cluster_0 A Start: Weigh Compound & Add Anhydrous DMSO B Step 1: Mechanical Agitation Vortex Vigorously (2-5 min) A->B C Visually Inspect Solution B->C D Step 2: Apply Acoustic Energy Bath Sonicate (15-30 min) C->D Precipitate Remains L Success: Solution is Clear Aliquot & Store at -80°C C->L Fully Dissolved E Visually Inspect Solution D->E F Step 3: Apply Thermal Energy Warm Gently (37°C, 10-15 min) E->F Precipitate Remains E->L Fully Dissolved G Visually Inspect Solution F->G H Root Cause Analysis G->H Precipitate Remains G->L Fully Dissolved I Check DMSO Quality (Anhydrous? New bottle?) H->I J Verify Compound Purity/Integrity (Consider analytical check) H->J K Re-evaluate Target Concentration (Is it too high?) H->K

Caption: Troubleshooting workflow for dissolving 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine in DMSO.

Q4: I've vortexed the sample, but it's still cloudy. How can I optimize this step?

A4: Vortex mixers are essential for creating a homogenous mixture by generating a powerful circular motion in the liquid.[13][14][18] If simple vortexing isn't working, ensure you are optimizing the process:

  • Duration: For stubborn compounds, vortexing for 2-5 minutes is recommended to provide adequate time for the solvent to interact with the solid.

  • Vessel Size: Use a tube or vial that allows for the formation of a deep vortex. A volume that fills the tube by less than half is ideal.

  • Pulsing: Instead of continuous vortexing, try pulsing (e.g., 30 seconds on, 10 seconds off) to allow the mixture to settle slightly before re-agitation, which can sometimes help break up clumps.

Q5: When and how should I use sonication? What is the underlying mechanism?

A5: Sonication should be your primary tool after vigorous vortexing fails. It is particularly effective for breaking up fine particulates and aggregates that are resistant to simple mixing.[16]

  • Mechanism: Sonication applies high-frequency sound waves (typically >20 kHz) to the sample. These waves create microscopic, alternating high and low-pressure zones in the liquid. In the low-pressure phases, tiny vacuum bubbles form, a process called cavitation. In the subsequent high-pressure phases, these bubbles violently collapse, generating powerful shockwaves.[19] These shockwaves act as a micro-scale crushing force, breaking apart solid particles, increasing their surface area, and accelerating their dissolution into the solvent.[15][17][19]

  • Procedure: Use a bath sonicator. Fill the bath with water (and a drop of detergent to improve energy transfer). Place your sealed sample vial into the bath, ensuring the water level is above the solvent level in your vial. Sonicate for 15-30 minutes. You can even use this method to redissolve compounds that have precipitated from DMSO stocks due to water absorption or freeze-thaw cycles.[6]

Q6: Is heating the DMSO solution advisable? What are the potential risks?

A6: Yes, gentle heating is a valid and often effective technique. Increasing the temperature provides the thermodynamic energy needed to overcome the compound's crystal lattice energy, thereby increasing solubility.

  • Recommended Procedure: Warm the solution in a water bath set to a modest temperature, such as 37°C. This is often sufficient to aid dissolution without significant risk.

  • Risks and Precautions: DMSO is thermally stable at lower temperatures but can begin to decompose near its boiling point (189°C), a process that can be accelerated by acids or bases.[3][20][21] While 37°C is very safe, avoid aggressive or prolonged heating at high temperatures, which could potentially lead to compound degradation. Always ensure your vial is properly sealed to prevent solvent evaporation.

Q7: I've tried all physical interventions, and the compound still won't dissolve. Could my DMSO be the problem?

A7: Absolutely. This is a critical checkpoint. If aggressive physical methods fail, the root cause is often the quality of the solvent. As previously mentioned, DMSO's hygroscopic nature is its biggest liability.[4][5][6] The presence of water significantly alters its solvent properties.[7][8]

  • Troubleshooting Step: Repeat the experiment using a fresh, unopened bottle of high-purity, anhydrous DMSO. If the compound dissolves readily in the new solvent, your old DMSO stock has likely absorbed atmospheric moisture and should be discarded for solubility-critical applications.

Q8: How can I be sure my compound is pure and has not degraded?

A8: If a fresh lot of anhydrous DMSO does not solve the problem, you must consider the integrity of the compound itself. Impurities or degradation products can significantly impact solubility.

  • Source and Purity: Ensure the compound is from a reputable supplier with a certificate of analysis (CoA) confirming its identity and purity. Synthesis of indole derivatives can sometimes result in regioisomers or other byproducts if not carefully controlled.[22]

  • Analytical Verification: If you have access to analytical instrumentation, verifying the compound's integrity is the definitive step. Techniques like High-Performance Liquid Chromatography (HPLC) can assess purity, while Mass Spectrometry (MS) can confirm the molecular weight.

Q9: The compound dissolves initially but precipitates after being stored. What is happening?

A9: This phenomenon, known as precipitation upon storage, is almost always due to one of two factors:

  • Moisture Absorption: As discussed, even a tightly capped vial can allow minute amounts of air exchange over time, especially if opened frequently. The absorbed water will slowly decrease the compound's solubility until it reaches a point of supersaturation and precipitates.[6]

  • Freeze-Thaw Cycles: Storing stock solutions at -20°C is common. However, each time the solution is thawed for use, condensation can form inside the vial, introducing water. Furthermore, the process of freezing and thawing can itself promote the precipitation of less soluble compounds.[6]

  • Solution: The best practice is to aliquot your freshly prepared, fully dissolved stock solution into single-use volumes in tightly sealed vials. Store these aliquots at -80°C for long-term stability. This minimizes both atmospheric exposure and the number of freeze-thaw cycles for the bulk of your stock.

Section 3: Advanced Topics & Dilution into Aqueous Media

Q10: My compound is perfectly soluble in 100% DMSO, but it "crashes out" when I dilute it into my aqueous assay buffer. How do I prevent this?

A10: This is a very common and expected issue. The solubility of a lipophilic compound like 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is orders of magnitude lower in a water-based solution than in pure DMSO. Direct dilution causes a rapid, drastic change in solvent polarity, leading to immediate precipitation.[23]

The solution is a stepwise dilution protocol that gradually acclimates the compound to the aqueous environment.

  • Mechanism: By performing an intermediate dilution in DMSO and then adding this less-concentrated stock into the aqueous buffer with vigorous mixing, you avoid creating localized areas of high compound concentration that would instantly precipitate.

  • Critical Limit: For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.[23][24]

A detailed, step-by-step protocol for this procedure is provided in the next section.

Q11: How can I quantitatively measure the solubility of my compound in DMSO?

A11: While visual inspection is useful, a quantitative measurement provides definitive data. The "shake-flask" method is a gold standard for determining thermodynamic equilibrium solubility.[25][26]

  • Brief Protocol: An excess amount of the solid compound is added to DMSO in a sealed vial. The resulting slurry is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (24-72 hours) to ensure equilibrium is reached. Afterwards, the sample is centrifuged at high speed to pellet the undissolved solid. A sample of the clear supernatant is then carefully removed, diluted, and its concentration is measured using an analytical technique like HPLC-UV.[25][27] This measured concentration represents the compound's equilibrium solubility.

Section 4: Standard Operating Protocols & Data Tables

Protocol 1: Standard Operating Procedure for Preparing a DMSO Stock Solution
  • Preparation: Allow the vial of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound into a sterile, appropriately sized glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Immediately cap the vial tightly and vortex vigorously for 2-5 minutes.[28]

  • Visual Check: Inspect the solution against a bright light. If any particulate matter remains, proceed to the next step.

  • Sonication: Place the vial in a bath sonicator and sonicate for 15-30 minutes.[15]

  • Gentle Warming (Optional): If the solution is still not clear, place it in a 37°C water bath for 10-15 minutes, followed by another brief vortexing.

  • Final Confirmation: Once the solution is perfectly clear with no visible precipitate, it is ready.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.

Protocol 2: Protocol for Dilution of DMSO Stock into Aqueous Buffer

This protocol is for diluting a high-concentration DMSO stock (e.g., 50 mM) to a final low concentration (e.g., 50 µM) in an aqueous buffer or cell culture medium.

  • Thaw Stock: Thaw a single-use aliquot of your concentrated DMSO stock solution at room temperature.

  • Intermediate Dilution (in DMSO): Perform a serial dilution of the stock solution in pure, anhydrous DMSO to get closer to the final desired concentration. For example, dilute your 50 mM stock 1:10 in DMSO to create a 5 mM intermediate stock.

  • Final Dilution (into Aqueous Buffer): While vigorously vortexing the final aqueous buffer, slowly add the required volume of the intermediate DMSO stock. For example, to achieve a 50 µM final concentration from a 5 mM intermediate stock, you would perform a 1:100 dilution into the aqueous buffer. The continuous mixing during this step is critical to prevent precipitation.[23]

  • Final DMSO Concentration: Verify that the final percentage of DMSO in your aqueous solution is below your assay's tolerance limit (typically <0.5%).

Table 1: Troubleshooting Summary
Issue Primary Cause(s) Recommended Solution(s)
Compound won't dissolve initially Insufficient energy input; High crystal lattice energy1. Vortex vigorously (2-5 min). 2. Bath sonicate (15-30 min). 3. Warm gently to 37°C.
Still insoluble after physical methods Poor solvent quality (water contamination)Use a fresh, unopened bottle of anhydrous DMSO.
Compound dissolves but precipitates later Moisture absorption; Freeze-thaw cyclesAliquot stock into single-use vials; Store at -80°C.
Precipitates upon dilution in buffer Rapid change in solvent polarity ("crashing out")Perform a stepwise dilution; Add DMSO stock slowly to vigorously vortexing aqueous buffer.
Table 2: Key Properties of High-Purity DMSO for Laboratory Use
Property Value Significance for Solubility
Purity (Anhydrous Grade) ≥99.9%Minimizes contaminants that could interfere with experiments.
Water Content <0.05%Critical for ensuring maximum dissolving power for hydrophobic compounds.[6]
Freezing Point ~18.5 °C (65.3 °F)[3]Solution may solidify at cool room temperatures; can be gently warmed to re-liquify.[12]
Boiling Point ~189 °C (372 °F)[3]Low volatility at room temperature, but allows for gentle warming to aid dissolution.

References

  • Envirostar. (2023, May 15).
  • dmsostore. (2024, April 3). A Guide to Safely Storing DMSO: Glass vs BPA-Free Plastic.
  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
  • Wikipedia.
  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?.
  • DMSO Store Blog. (2025, May 23). How to store 99.9% DMSO properly?.
  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?.
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  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • MRC Lab. Vortex Mixers: A Complete Guide for Scientists and Researchers.
  • Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. (2025, August 6).
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  • Lund University Publications.
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  • PMC - NIH. (2022, November 16). Microfluidic vortex focusing for high throughput synthesis of size-tunable liposomes.
  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties.
  • gChem. DMSO Physical Properties.
  • ChemScene. N-((1-Methyl-1H-indol-5-yl)methyl)propan-1-amine.
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  • Scribd. Solubility in DMSO.
  • AiFChem. (2025, October 21). N-((1-Propyl-1H-indol-5-yl)methyl)propan-2-amine.
  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • MDPI. (2020, April 20). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors.
  • Smolecule. (2024, August 10). Buy N-(Propan-2-yl)-1H-indol-2-amine.
  • Benchchem. minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine.
  • PubChem. N-Methyl-N-(propan-2-yl)propan-1-amine.
  • PMC. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

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Technical Support Center: Minimizing Side Reactions During Indole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this fundamental reaction. Our focus is to provide in-depth, actionable advice to help you minimize common side reactions and optimize your synthetic outcomes.

Introduction

The alkylation of the indole nitrogen is a cornerstone of many synthetic pathways, yet it is often plagued by competing side reactions. The indole nucleus features two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. The inherent nucleophilicity of the C3 position is significantly higher than that of the nitrogen atom, making selective N-alkylation a considerable challenge.[1][2] This guide will delve into the mechanistic underpinnings of these competing reactions and provide robust strategies to steer your synthesis towards the desired N-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during indole N-alkylation?

A1: The most prevalent side reaction is C3-alkylation, where the electrophile reacts at the electron-rich C3 position of the indole ring.[1] Another common issue is bis-alkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, especially when using highly reactive alkylating agents.[3]

Q2: Why is C3-alkylation so common?

A2: The C3 position of the indole ring is inherently more nucleophilic than the nitrogen atom.[1][2] This is due to the electronic structure of the indole ring system. Under neutral or weakly basic conditions, the un-deprotonated indole can react at the C3 position, particularly with reactive electrophiles.[4]

Q3: What are the "classical" conditions for favoring N-alkylation?

A3: The most widely used method involves a two-step process: first, deprotonating the indole with a strong base, followed by the addition of the alkylating agent.[3][5] A common and effective combination is using sodium hydride (NaH) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3][4] This generates the indolate anion, which is a more potent nucleophile at the nitrogen position.

Q4: Are there milder alternatives to strong bases like NaH?

A4: Yes, several milder approaches have been developed. These include:

  • Phase-Transfer Catalysis (PTC): This method often employs safer, weaker inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a two-phase system with a phase-transfer catalyst.[3]

  • Carbonate Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar solvents such as DMF or acetonitrile can be effective, especially with more reactive alkylating agents.[3]

  • Transition Metal Catalysis: Copper- or palladium-catalyzed methods can proceed under neutral or mildly basic conditions.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during indole N-alkylation.

Issue 1: Poor Regioselectivity (Significant C3-Alkylation)

Core Problem: The electrophile is preferentially reacting at the C3 position instead of the desired N1 position. This is often due to incomplete deprotonation of the indole nitrogen or reaction conditions that favor kinetic C3-alkylation.[1][3]

Causality and Solutions:

  • Incomplete Deprotonation: The indole N-H has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for complete deprotonation.[3] If the base is too weak, a significant concentration of neutral indole will persist, which preferentially reacts at C3.

    • Actionable Protocol: Ensure the use of a strong base like sodium hydride (NaH) or potassium hydride (KH) in a dry, polar aprotic solvent (e.g., DMF, THF).[3][4] Allow sufficient time for complete deprotonation before adding the alkylating agent. You can monitor the cessation of hydrogen gas evolution when using hydrides as an indicator of complete reaction.

  • Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable product.

    • Actionable Protocol: Increasing the reaction temperature can sometimes favor the formation of the thermodynamically more stable N-alkylated product.[4] However, this should be done cautiously as it can also lead to other side reactions.

  • Solvent and Counter-ion Effects: The choice of solvent and the counter-ion from the base can significantly influence the N/C selectivity.

    • Actionable Protocol: Polar aprotic solvents like DMF and DMSO are excellent for solvating the indolate anion and generally favor N-alkylation.[3][4] In some cases, a mixture of THF and DMF has been shown to improve N-selectivity.[4] The counter-ion can also play a role; experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) can alter the counter-ion (Na⁺, K⁺, Cs⁺) and potentially enhance N-selectivity.[4]

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Significant C3-Alkylation check_deprotonation Is deprotonation complete? start->check_deprotonation strong_base Use stronger base (e.g., NaH, KH) in polar aprotic solvent (DMF, THF). check_deprotonation->strong_base No increase_temp Consider increasing reaction temperature. check_deprotonation->increase_temp Yes end Improved N-Selectivity strong_base->end change_solvent Optimize solvent system (e.g., increase DMF in THF/DMF). increase_temp->change_solvent change_base Experiment with different bases to alter the counter-ion (NaH, KH, Cs₂CO₃). change_solvent->change_base ptc Consider Phase-Transfer Catalysis (PTC) for milder conditions. change_base->ptc ptc->end

Caption: Decision workflow for troubleshooting poor N/C regioselectivity.

Issue 2: Formation of Bis-Alkylated Products

Core Problem: Both the indole nitrogen and a carbon atom (usually C3) are being alkylated. This typically occurs with highly reactive alkylating agents or under forcing reaction conditions.[3]

Causality and Solutions:

  • High Reactivity of Alkylating Agent: Very reactive alkylating agents can react with the initially formed N-alkylated indole, leading to a second alkylation event at the C3 position.

    • Actionable Protocol:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[3]

      • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of a second alkylation.[3]

      • Lower Temperature: Reducing the reaction temperature can help to control the reactivity and prevent over-alkylation.[3]

  • Reaction Monitoring: Allowing the reaction to proceed for too long can lead to the formation of side products.

    • Actionable Protocol: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS and quench the reaction once the desired mono-N-alkylated product is the major species.[3]

Issue 3: Low or No Conversion of Starting Material

Core Problem: The starting indole is not being consumed, or the conversion to the desired product is very low.

Causality and Solutions:

  • Insufficient Basicity: As mentioned previously, the indole N-H is not highly acidic, and an appropriate base is required for deprotonation.[3]

    • Actionable Protocol: If using a weaker base (e.g., K₂CO₃), consider switching to a stronger base like NaH or KH. Ensure the base is fresh and has not been deactivated by atmospheric moisture.

  • Poor Reactivity of Alkylating Agent: The electrophilicity of the alkylating agent is crucial for the reaction to proceed.

    • Actionable Protocol: The general reactivity trend for the leaving group is I > Br > Cl > OTs.[3] If you are using an alkyl chloride or bromide with low reactivity, consider adding a catalytic amount of potassium iodide (KI) to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.[3]

  • Steric Hindrance: Bulky substituents on either the indole or the alkylating agent can significantly slow down the reaction rate.

    • Actionable Protocol: In cases of severe steric hindrance, you may need to increase the reaction temperature or use a less sterically demanding alkylating agent if possible. Alternatively, consider alternative synthetic routes that do not involve direct N-alkylation.

Data Presentation: Comparison of Common N-Alkylation Conditions

BaseSolvent(s)Typical Alkylating AgentTemperatureKey AdvantagesPotential Issues
NaH DMF, THFAlkyl Halides0 °C to RTHigh yields, generally good N-selectivity.[3][5]Moisture sensitive, requires inert atmosphere.
KH THF, DioxaneAlkyl HalidesRTSimilar to NaH, sometimes more reactive.Moisture sensitive, potentially pyrophoric.
K₂CO₃ DMF, AcetonitrileReactive Alkyl HalidesRT to 80 °CMilder, easier to handle than hydrides.[3]May result in lower yields and poor selectivity.
Cs₂CO₃ DMF, AcetonitrileAlkyl HalidesRT to 60 °COften provides higher yields and better selectivity than K₂CO₃.[3]More expensive.
KOH / PTC Toluene/H₂OAlkyl HalidesRT to 100 °CAvoids strong bases and dry solvents.[3]Requires a phase-transfer catalyst.

Advanced Strategies for Selective N-Alkylation

For particularly challenging substrates or when high selectivity is paramount, several advanced methods can be employed.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for N-alkylation using an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[6][7] This reaction generally proceeds under mild conditions and can be highly selective for N-alkylation.

Experimental Protocol: General Procedure for Mitsunobu N-Alkylation

  • Dissolve the indole (1.0 equiv.), the alcohol (1.1-1.5 equiv.), and triphenylphosphine (1.5 equiv.) in dry THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the azodicarboxylate (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Transition Metal-Catalyzed N-Alkylation

Recent advances have led to the development of catalytic systems that can achieve high N-selectivity. For instance, copper-hydride catalyzed reactions have shown that the choice of ligand can control the regioselectivity, switching between N- and C3-alkylation.[1][4]

Logical Relationship of Key Reaction Parameters

G center_node Indole N-Alkylation base Base Strength (e.g., NaH vs K₂CO₃) center_node->base solvent Solvent Polarity (e.g., DMF vs Toluene) center_node->solvent temperature Reaction Temperature center_node->temperature electrophile Alkylating Agent Reactivity (I > Br > Cl) center_node->electrophile selectivity N/C Selectivity base->selectivity yield Reaction Yield base->yield solvent->selectivity temperature->selectivity temperature->yield side_reactions Side Reactions (e.g., Bis-alkylation) temperature->side_reactions electrophile->selectivity electrophile->yield electrophile->side_reactions

Caption: Interplay of parameters influencing indole N-alkylation outcomes.

Conclusion

Achieving selective N-alkylation of indoles requires a careful consideration of the interplay between the base, solvent, temperature, and the nature of the alkylating agent. By understanding the underlying principles of competing C3-alkylation and other side reactions, researchers can effectively troubleshoot and optimize their reaction conditions. This guide provides a framework for diagnosing common issues and implementing robust solutions to achieve high yields of the desired N-alkylated indole products.

References

  • Cee, V.; Erlanson, D. ACS Med. Chem. Lett.2019 , 10, 1302-1308. [Link]

  • Shieh, W.-C.; Dell, S.; Repič, O. N-alkylation of indole derivatives. US7067676B2, issued June 27, 2006.
  • Chem Help ASAP. in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Buchwald, S. L., et al. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. J. Am. Chem. Soc.2016 , 138(40), 13191–13194. [Link]

  • Renaud, J.-L., et al. Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. ChemCatChem2020 , 12(1), 139-144. [Link]

  • Reddy, B. V. S., et al. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. J. Org. Chem.2023 , 88(12), 7949–7961. [Link]

  • Sigman, M. S., et al. Enantioselective N-alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. J. Am. Chem. Soc.2019 , 141(22), 8670–8674. [Link]

  • Buchwald, S. L., et al. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. DSpace@MIT. [Link]

  • Wang, Z., et al. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Front. Chem.2022 , 10, 843330. [Link]

  • Ivashkevich, O. A., et al. N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]

  • Muchowski, J. M.; Solas, D. R. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. J. Org. Chem.1984 , 49(1), 203–205. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

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Technical Support Center: Optimizing Reductive Amination Temperature for Indole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the temperature in reductive amination reactions of indole amines. As Senior Application Scientists, we provide insights grounded in mechanistic principles and extensive laboratory experience to help you navigate the nuances of this critical reaction.

Introduction to Reductive Amination of Indole Amines

Reductive amination is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-nitrogen bonds efficiently.[1] This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2][3][4] For indole amines, which are prevalent scaffolds in pharmaceuticals, precise control of reaction parameters is paramount to achieving high yields and purity. Temperature, in particular, plays a pivotal role in balancing the rates of imine formation, reduction, and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the reductive amination of indole amines, and why is it so critical?

A: The optimal temperature for reductive amination of indole amines generally falls between 0°C and room temperature (approximately 25°C). However, in some cases, gentle heating to 40-50°C may be necessary, particularly when dealing with less reactive substrates.[5]

The criticality of temperature lies in its influence on the equilibrium between the starting materials (indole aldehyde/ketone and amine) and the imine/iminium ion intermediate.[2] Imine formation is a reversible dehydration reaction.[2] Elevated temperatures can favor the formation of the imine by driving off water, but they can also lead to the degradation of sensitive indole moieties or promote undesirable side reactions. Conversely, temperatures that are too low may result in sluggish or incomplete imine formation, leading to low conversion rates.

Q2: I'm observing low yields in my reaction. Could the temperature be the culprit?

A: Absolutely. Low yields are a common issue in reductive amination and can often be traced back to suboptimal temperature control.[6][7]

  • If the temperature is too low: The rate of imine formation will be slow, leading to a significant amount of unreacted starting materials. This is especially true for sterically hindered or electronically deactivated carbonyls and amines.

  • If the temperature is too high: You may encounter several problems:

    • Degradation: Indole rings can be sensitive to heat, leading to decomposition and the formation of colored impurities.

    • Side Reactions: Higher temperatures can promote side reactions such as over-alkylation (for primary amines), or the reduction of the starting carbonyl compound by less selective reducing agents.[3][8]

    • Reducing Agent Instability: Some reducing agents, like sodium borohydride, can decompose more rapidly at elevated temperatures, especially in protic solvents.[9]

A systematic approach to optimizing the temperature is crucial. Start with a lower temperature (e.g., 0°C) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Q3: How does the choice of reducing agent affect the optimal reaction temperature?

A: The choice of reducing agent is intrinsically linked to the optimal temperature profile of the reaction. Different reducing agents have varying reactivities and selectivities, which dictates the temperature at which they are most effective.

Reducing AgentTypical TemperatureKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 0°C to Room TemperatureA mild and selective reagent that is often the first choice.[2][8][11][12][13] It is particularly effective for one-pot reactions as it does not readily reduce aldehydes and ketones.
Sodium Cyanoborohydride (NaBH₃CN) Room TemperatureLess reactive than NaBH₄, allowing for selective reduction of the iminium ion in the presence of the carbonyl group.[3][14][15] However, it is highly toxic and can release hydrogen cyanide under acidic conditions.[14]
Sodium Borohydride (NaBH₄) 0°C to RefluxA more powerful reducing agent that can also reduce the starting aldehyde or ketone.[3][11] Therefore, the imine is typically pre-formed before the addition of NaBH₄ at a lower temperature.[11][16]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Room Temperature to 80°CA "green" and effective method, but the catalyst can sometimes be deactivated by the amine or sulfur-containing compounds.[2][17] Temperature and pressure are key parameters to optimize.[17]
Q4: I'm seeing multiple spots on my TLC plate. What are the likely side products, and how can temperature manipulation help?

A: The formation of multiple products is a common challenge. Temperature optimization can be a powerful tool to minimize these impurities.

  • Unreacted Starting Materials: If you see spots corresponding to your starting indole aldehyde/ketone and amine, it's likely the reaction hasn't gone to completion. Consider a modest increase in temperature to facilitate imine formation.

  • Over-alkylation Product: When using a primary amine, you might see the formation of a tertiary amine due to the secondary amine product reacting with another equivalent of the carbonyl compound. Running the reaction at a lower temperature can often mitigate this by slowing down the second alkylation step.

  • Reduced Carbonyl: A spot corresponding to the alcohol derived from your starting carbonyl indicates that your reducing agent is not selective enough at the reaction temperature. This is more common with stronger reducing agents like NaBH₄.[3] Performing a two-step procedure where the imine is formed first, followed by reduction at a lower temperature, can solve this.[13]

  • Hydrolysis of Imine: If your workup involves aqueous conditions, the imine intermediate can hydrolyze back to the starting materials. Ensuring the reduction is complete before quenching the reaction is crucial.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the reductive amination of indole amines, with a focus on temperature optimization.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too low. Incrementally increase the reaction temperature in 5-10°C intervals, monitoring by TLC/LC-MS at each stage.To overcome the activation energy barrier for imine formation without promoting side reactions.
Inefficient imine formation. Consider pre-forming the imine by stirring the indole carbonyl and amine together for a period before adding the reducing agent.[11] Sometimes, the addition of a dehydrating agent (e.g., MgSO₄) or a catalytic amount of acid (e.g., acetic acid) can help, especially with ketones.[12][13]This drives the equilibrium towards the imine, providing more substrate for the reduction step.[2]
Poor solubility of starting materials. Choose a solvent in which all reactants are fully soluble at the desired reaction temperature. Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[11][12][13]Insoluble materials will lead to low or zero conversion.[1]
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too high. Decrease the reaction temperature. Start at 0°C and only warm if necessary.Lower temperatures disfavor side reactions, which often have higher activation energies than the desired reaction.
Non-selective reduction. If using NaBH₄, switch to a milder reducing agent like NaBH(OAc)₃.[8] Alternatively, pre-form the imine at room temperature, then cool to 0°C before adding NaBH₄.To prevent the reduction of the starting carbonyl compound.
Over-alkylation of primary amines. Use a slight excess of the primary amine. Also, maintain a lower reaction temperature to slow the rate of the second alkylation.To favor the formation of the secondary amine product.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization using NaBH(OAc)₃

This protocol outlines a systematic approach to finding the optimal temperature for the reductive amination of an indole aldehyde with a primary amine using sodium triacetoxyborohydride.

  • Reaction Setup: In three separate round-bottom flasks equipped with stir bars, dissolve the indole aldehyde (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Temperature Control:

    • Flask A: Place in an ice bath at 0°C.

    • Flask B: Keep at ambient room temperature (~25°C).

    • Flask C: Place in a water bath heated to 40°C.

  • Reagent Addition: To each flask, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS every hour for the first 4 hours, and then at 8 and 24 hours.

  • Analysis: Compare the product yield and purity profile for each temperature to determine the optimal condition.

Protocol 2: Stepwise Reductive Amination with NaBH₄

This method is useful when direct reductive amination leads to the reduction of the starting carbonyl.[13]

  • Imine Formation: Dissolve the indole ketone (1.0 eq) and the secondary amine (1.2 eq) in methanol (MeOH). Stir the mixture at room temperature for 2-4 hours, or until imine formation is maximized as determined by TLC/LC-MS.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature does not rise above 5°C.

  • Reaction Completion: Allow the reaction to stir at 0°C for an additional 1-2 hours after the addition of NaBH₄ is complete. Monitor for the disappearance of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, and purify as necessary.

Visualizing the Process

Reductive Amination Workflow

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup Start Indole Carbonyl + Amine Solvent Dissolve in Anhydrous Solvent Start->Solvent Imine_Formation Imine/Iminium Ion Formation Solvent->Imine_Formation Add_Reducing_Agent Add Reducing Agent Imine_Formation->Add_Reducing_Agent Temperature Control is Key Reduction Reduction to Amine Add_Reducing_Agent->Reduction Monitor Monitor by TLC/LC-MS Reduction->Monitor Workup Quench & Extract Monitor->Workup Reaction Complete Purification Purify Product Workup->Purification

Caption: A general workflow for the reductive amination of indole amines.

Troubleshooting Temperature Issues

Troubleshooting_Temperature Troubleshooting Temperature Issues cluster_analysis Analysis cluster_solution Solution Start Low Yield or Impurities? Low_Conversion Low Conversion? Start->Low_Conversion Byproducts Byproducts Observed? Start->Byproducts Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Yes Decrease_Temp Decrease Temperature Byproducts->Decrease_Temp Yes Change_Reagent Change Reducing Agent Byproducts->Change_Reagent If Carbonyl is Reduced

Caption: A decision tree for troubleshooting temperature-related issues.

References

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Mewes, M., et al. (2025, June 27). Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay. PMC. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Retrieved from [Link]

  • Sharma, S., et al. (2024, September 12). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Wang, D., et al. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • ACS Publications. (2011, July 13). Palladium-/Copper-Catalyzed Regioselective Amination and Chloroamination of Indoles. Organic Letters. Retrieved from [Link]

  • ChemRxiv. (n.d.). π-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS Publications. (2025, October 1). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2020, August 14). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Zoran. (n.d.). The role of sodium cyanoborohydride in chemical synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Retrieved from [Link]

  • PubMed. (2007, April 11). The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/Chempros. Retrieved from [Link]

  • Taylor & Francis eBooks. (1993). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine. This molecule, while seemingly straightforward, presents several synthetic challenges that can lead to low purity, hindering downstream applications in drug discovery and development. My goal in this guide is to move beyond simple protocols and provide you with the mechanistic insights and field-proven troubleshooting strategies necessary to overcome these hurdles. We will explore the "why" behind common failures and how to rationally design your experiments for success.

Let's begin by visualizing the common synthetic pathways to our target molecule. The choice of route often depends on the availability of starting materials and can significantly influence the impurity profile.

A1 5-Nitroindole A2 1. N-Methylation (e.g., DMC, MeI) A1->A2 labA Route A: Nitro Reduction Pathway A3 1-Methyl-5-nitro-1H-indole A2->A3 A4 2. Nitro Reduction (e.g., SnCl2, H2/Pd-C) A3->A4 A5 1-Methyl-1H-indol-5-amine A4->A5 A6 3. Reductive Amination (Acetone, NaBH(OAc)3) A5->A6 Target 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine A6->Target B1 5-Bromoindole B2 1. N-Methylation B1->B2 labB Route B: Cross-Coupling Pathway B3 5-Bromo-1-methyl-1H-indole B2->B3 B4 2. Buchwald-Hartwig Amination (Isopropylamine, Pd catalyst/ligand) B3->B4 B4->Target

Caption: Common synthetic routes to the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product purity is consistently low after column chromatography. What are the most common impurities I should be looking for?

This is the most frequent issue we encounter. Low purity in the final product is rarely due to a single cause but rather an accumulation of small inefficiencies and side reactions throughout the synthesis. The identity of the impurities is highly dependent on your chosen synthetic route.

Common Culprits:

  • Unreacted Starting Materials: Incomplete reactions at any stage will carry material forward. For example, unreacted 1-Methyl-1H-indol-5-amine is a very common impurity if the final reductive amination step is not driven to completion.

  • Regioisomers: If your synthesis involves an N-alkylation step on the indole ring, you may be forming C-3 alkylated byproducts.[1] These can be difficult to separate due to similar polarities.

  • Dehalogenated Species: In cross-coupling routes (like Route B), premature dehalogenation of the aryl halide (e.g., 5-bromo-1-methyl-1H-indole) can occur, leading to the formation of 1-methylindole.[2]

  • Over-Alkylated Products: While less common with the bulky isopropyl group, it is possible to see trace amounts of di-isopropylation at the 5-amine position if the reaction conditions are too harsh.

  • Oxidative Degradation: Aminoindoles can be sensitive to air and light, leading to colored impurities.[3] Performing reactions and purifications under an inert atmosphere can mitigate this.

Troubleshooting Workflow:

The first step is always to identify the impurity. Obtain a high-quality mass spectrum and NMR of your impure product. Once the main contaminants are identified, you can use the following workflow to pinpoint the problematic step.

Start Low Purity Detected (LC-MS, NMR) Analyze Identify Impurity Structure (MS Fragmentation, NMR Shifts) Start->Analyze Decision Impurity Identified? Analyze->Decision SM Unreacted Starting Material Decision->SM Yes SideProduct Side-Reaction Product (e.g., C-alkylation, dehalogenation) Decision->SideProduct Yes Unknown Unknown Impurity Decision->Unknown No/Unclear FixSM Optimize Reaction Conditions: - Increase reagent equivalents - Extend reaction time/temp - Change catalyst/solvent SM->FixSM FixSide Re-evaluate Reaction Strategy: - Change base/solvent for selectivity - Use milder conditions - Screen different catalysts/ligands SideProduct->FixSide FixUnknown Characterize Fully: - Isolate impurity (prep-TLC/HPLC) - 2D NMR, HRMS - Re-examine mechanism Unknown->FixUnknown

Caption: A logical workflow for troubleshooting low purity issues.

Q2: My indole N-methylation step gives a mixture of N-1 and C-3 methylated products. How can I improve the regioselectivity?

This is a classic challenge in indole chemistry. The outcome of the alkylation is a kinetic vs. thermodynamic tug-of-war, heavily influenced by the reaction conditions. The neutral indole molecule prefers electrophilic attack at the electron-rich C-3 position, while the indole anion (indolide) is a harder nucleophile and preferentially attacks with the nitrogen atom.[1]

To Favor N-1 Alkylation, You Must Form the Indole Anion.

cluster_0 Reaction Conditions Indole Indole C_Product C-Alkylated Product (Kinetic) Indole->C_Product Electrophilic Attack at C3 IndoleAnion Indole Anion N_Product N-Alkylated Product (Thermodynamic) IndoleAnion->N_Product Nucleophilic Attack at N1 StrongBase Strong Base (e.g., NaH) Forms Indole Anion StrongBase->IndoleAnion Deprotonation WeakBase Weak Base / Neutral Indole is Nucleophile WeakBase->Indole

Caption: Competing pathways for N- vs. C-alkylation of indoles.

Troubleshooting & Optimization Table:

ParameterTo Favor N-Alkylation (Your Goal)Rationale
Base Use a strong, non-nucleophilic base like NaH or KHMDS.A strong base (pKa > 25) is required to fully deprotonate the indole N-H (pKa ≈ 17 in DMSO), generating the highly nucleophilic indole anion which favors N-attack.[1]
Solvent Use a polar aprotic solvent (e.g., DMF, THF).These solvents effectively solvate the cation of the base without interfering with the nucleophile. Protic solvents like ethanol would protonate the anion.
Methylating Agent Dimethyl carbonate (DMC) is an excellent choice for selectivity.DMC is a less aggressive methylating agent than methyl iodide. It often requires higher temperatures but provides cleaner N-methylation with fewer side products.[4] Methyl iodide is highly reactive and can lead to C-alkylation and over-methylation if not carefully controlled.
Temperature Varies with agent. For NaH/MeI, start at 0 °C. For DMC, reflux (~130 °C) may be needed.Control the temperature to manage the reactivity. For highly reactive agents, lower temperatures prevent side reactions. For less reactive agents like DMC, heat is required to drive the reaction.[5]

Optimized Protocol for N-Methylation:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add the starting indole (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases. The solution should become homogeneous as the sodium indolide salt forms.

  • Cool the reaction back to 0 °C and add your methylating agent (e.g., dimethyl carbonate, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or heat as required (monitor by TLC/LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q3: My final reductive amination step with acetone is sluggish and gives low conversion. What can I do?

Reductive amination is a robust reaction but can be sensitive to several factors, especially when using a ketone like acetone with a moderately nucleophilic amine. The key is forming the iminium ion intermediate efficiently before reduction.

Troubleshooting Reductive Amination:

ParameterRecommendation & Rationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the best choice. It is milder and more selective for iminium ions over ketones, allowing you to run the reaction in one pot.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can reduce the acetone starting material, requiring a two-step procedure (pre-formation of the imine).
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. They are non-protic and effectively dissolve the reactants. Avoid protic solvents like methanol with NaBH(OAc)₃ as they can react with the reducing agent.
pH / Additives Adding a small amount of acetic acid (AcOH) (0.1-1.0 eq) can catalyze the formation of the iminium ion intermediate.[7] However, too much acid will protonate the starting amine, rendering it non-nucleophilic. A pH of 5-6 is often optimal.
Water Scavenging The reaction produces water, which can hydrolyze the iminium ion back to the starting materials. Adding a drying agent like powdered molecular sieves (4Å) or anhydrous MgSO₄ to the reaction can drive the equilibrium towards the product.
Temperature & Time Most reductive aminations proceed well at room temperature over 4-24 hours. If the reaction is slow, gentle heating to 40-50 °C can be beneficial, but monitor for side reactions.
Q4: How should I purify the final product? Standard silica gel chromatography gives significant tailing and poor separation.

This is expected. Your target molecule is a basic amine (pKa > 9), which interacts strongly with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing, poor resolution, and sometimes irreversible adsorption of the product onto the column.

Recommended Purification Strategies:

  • Base-Treated Silica: Before running your column, pre-treat the silica gel. This can be done by preparing the slurry in an eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites and dramatically improves peak shape.[8]

  • Amine-Functionalized Silica: For the best results, use a commercially available amine-functionalized stationary phase (KP-NH). These columns provide excellent peak shape for basic compounds without needing a mobile phase modifier.[8]

  • Reverse-Phase Chromatography: If your product and impurities have different hydrophobicities, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can be very effective. The product will be isolated as the corresponding salt.

  • Recrystallization/Salt Formation: If your product is a solid, recrystallization is an excellent final purification step.[3] Alternatively, you can form a salt (e.g., hydrochloride or tartrate) which often has better crystalline properties than the free base, allowing for purification by recrystallization. The free base can then be regenerated by treatment with a mild base.

Detailed Protocol for Base-Treated Silica Gel Chromatography:

  • Slurry Preparation: In a beaker, add your chosen silica gel to your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% v/v. Stir to create a uniform slurry.

  • Column Packing: Pack your column with the prepared slurry as you normally would.

  • Equilibration: Flush the packed column with at least 3-5 column volumes of the starting eluent (containing 1% Et₃N) until the baseline is stable.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column. Alternatively, perform a dry-loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run your gradient as determined by TLC, ensuring that all mobile phases used contain 1% triethylamine.

  • Fraction Analysis: Collect and analyze fractions by TLC. Combine the pure fractions and concentrate under reduced pressure. Note that you will need to remove the triethylamine from your final product, which can usually be achieved under high vacuum.

References

  • BenchChem. (2025). Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2010).
  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. Diva Portal. (2022). [Link]

  • Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. IJCRT.org. (2025). [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. (n.d.). [Link]

  • N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. ResearchGate. (n.d.). [https://www.researchgate.net/publication/236166885_N-Desmethyltriptans_One_pot_efficient_synthesis_of_N-methyl-2-5-substituted-_1H-_indole-3-yl]ethanamines]([Link])

  • Process of preparing purified aqueous indole solution.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. (2025). [Link]

  • BenchChem. (2025).
  • WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
  • Identification and synthesis of impurities formed during sertindole preparation. PMC. (2011). [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Synthesis of 5-substituted indole derivatives, part II.1 synthesis of sumatriptan through the japp-klingemann reaction. (1999). [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. (n.d.). [Link]

  • BenchChem. (2025).

Sources

Storage conditions to prevent oxidation of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-OX-552 Subject: Prevention of Autoxidation & Storage Protocols Molecule Class: Electron-Rich 5-Aminoindoles CAS (Generic Reference): 1343934-78-0 (and related derivatives)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine , a molecule that presents a classic "stability paradox" in medicinal chemistry.

Its structural features—the electron-donating isopropylamine group at position 5 and the indole ring —make it an exceptional nucleophile for drug discovery. However, these same features render it highly susceptible to autoxidation . The electron density that makes it biologically active also lowers its oxidation potential, making it a "radical sponge" for atmospheric oxygen.

This guide provides the protocols required to maintain the integrity of this compound.

Part 1: The Mechanism of Degradation

To prevent degradation, you must understand why it happens. This molecule does not just "go bad"; it undergoes a specific radical chain reaction.

The Oxidation Cascade
  • Initiation: The electron-rich 5-amino group facilitates the loss of a single electron (SET) to atmospheric oxygen, generating a radical cation .

  • Propagation: This radical delocalizes into the indole ring (positions C4 and C7), reacting with other monomers to form dimers or reacting with

    
     to form peroxyl radicals .
    
  • Termination (The "Pink" Phase): These intermediates collapse into highly conjugated quinone imines or diazo-linkages . Even trace amounts (ppm levels) of these conjugated species absorb green light, causing the sample to appear pink, red, or brown .

Visualizing the Threat

OxidationPathway Start Pure Compound (White/Off-White) Trigger Trigger: Oxygen + Light/Heat Start->Trigger Radical Radical Cation Formation (SET) Trigger->Radical Intermed Indolenine/Quinone Intermediates Radical->Intermed Delocalization End Degradation Product (Pink/Brown/Black Oligomers) Intermed->End Polymerization

Figure 1: The autoxidation pathway. Note that color change occurs late in the process, meaning a "slightly pink" sample has already undergone significant radical initiation.

Part 2: Storage Protocol (The "Gold Standard")

Do not store this compound like a standard reagent. Follow this self-validating storage loop.

Physical Conditions
ParameterRequirementTechnical Rationale
Temperature -20°C (Minimum) Arrhenius kinetics: Reducing temp by 10°C halves the oxidation rate. -80°C is preferred for long-term (>6 months).
Atmosphere Argon (Ar) Argon is heavier than air and "blankets" the crystals. Nitrogen (

) is lighter and mixes with air more easily if the seal is imperfect.
Container Amber Glass + Parafilm Amber glass blocks UV light (photo-oxidation trigger). Parafilm creates a secondary gas barrier.
State Solid (Lyophilized) Never store as a solution for >24 hours. Solution state increases molecular mobility and dissolved oxygen contact.
The "Ar-Vac-Ar" Cycle (Handling Protocol)

Every time you open the vial, you break the inert seal. You must re-establish it immediately.

  • Warm Up: Allow the vial to reach room temperature before opening. (Opening cold causes water condensation

    
     hydrolysis/oxidation).
    
  • Dispense: Weigh quickly. Do not leave the cap off.

  • Purge: Insert a needle connected to an Argon line into the vial. Flow Argon gently for 30 seconds.

  • Seal: Cap tightly and wrap with Parafilm.

Part 3: Troubleshooting & FAQs

Issue 1: "My sample has turned pink/red. Is it ruined?"

Diagnosis: Autoxidation has occurred.[1]

  • Technical Insight: The pink color is often due to <1% impurity (quinone imines have high extinction coefficients). The bulk material might still be >95% pure.

  • Action Plan:

    • Run LC-MS: Check the purity. If the impurity peak is <2%, the compound may be usable for rough biological screening (with controls).

    • Purification (If >5% impurity):

      • Dissolve in minimal degassed Dichloromethane (DCM).

      • Filter through a small pad of basic alumina (neutralizes acid sites) or silica treated with 1% Triethylamine.

      • Note: Standard acidic silica can accelerate degradation of 5-aminoindoles.

Issue 2: "I need to make a stock solution. Which solvent?"

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide).

SolventSuitabilityRisk Factor
DMSO High Excellent solubility. Freezes at 18°C (good for storage). Risk: Hygroscopic (absorbs water).
Ethanol/Methanol Low High dissolved oxygen content. Promotes nucleophilic attack. Evaporates, changing concentration.
Water/PBS Zero Do not store. Rapid oxidation and potential hydrolysis. Make fresh immediately before use.
Issue 3: "Can I convert it to a salt to improve stability?"

Answer: Yes, highly recommended. The "Free Base" form (amine lone pair available) is the most reactive. Converting the 5-amino group to a Hydrochloride (HCl) or Fumarate salt ties up the lone pair, significantly raising the oxidation potential.

  • Protocol: Dissolve free base in diethyl ether; add 1.1 eq of HCl in Dioxane. Filter the precipitate. Store the salt at -20°C.

Part 4: Experimental Workflow Visualization

Use this decision tree to determine the handling of your specific batch.

HandlingLogic Check Inspect Vial (Visual Check) Color Color? Check->Color White White/Off-White Color->White Intact Pink Pink/Brown Color->Pink Oxidized Action1 Proceed to Weighing (Argon Blanket) White->Action1 Action2 Check Purity (LCMS) Pink->Action2 Decision Purity > 95%? Action2->Decision Use Use Immediately (Account for impurity) Decision->Use Yes Purify Re-Purify (Basic Alumina/DCM) Decision->Purify No

Figure 2: Decision logic for handling potentially oxidized samples.

References

  • Jennings, P., et al. (1997). "Electrooxidation of 5-substituted indoles." Journal of the Chemical Society, Faraday Transactions, 93, 3791-3797.

  • Klare, H. F. T., et al. (2017).[2] "Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives." Organic Letters, 19(5), 988–991.[2]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2769564, 1-methyl-1H-indol-5-amine." PubChem.

  • Sigma-Aldrich. (n.d.). "Technical Bulletin: Handling and Storage of Air-Sensitive Reagents." Merck/MilliporeSigma.

Sources

Validation & Comparative

Definitive Guide to 1H NMR Analysis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine Formula:


Analytical Context:  Structural Validation & Purity Assessment

This guide provides a technical comparison of the 1H NMR spectral profile of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (Target) against its primary synthetic precursor, 1-Methyl-1H-indol-5-amine (Precursor).

For researchers in medicinal chemistry, the critical analytical challenge is distinguishing the mono-N-alkylation of the exocyclic amine from the non-alkylated precursor or over-alkylated (tertiary amine) by-products. This guide establishes the diagnostic signals required to confirm the successful installation of the isopropyl group while retaining the indole core integrity.

Part 1: Structural Definition & Assignment Logic

Before analyzing the spectrum, we must define the proton environments. The molecule consists of an electron-rich indole core methylated at the N1 position, and an exocyclic amine at the C5 position substituted with an isopropyl group.

Graphviz Diagram: Structure & Numbering

The following diagram illustrates the atom numbering used throughout this guide to ensure precise assignment.

ChemicalStructure Figure 1: Atom Numbering for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine N1 N1 C2 C2 N1->C2 Me_N1 Me (N1) N1->Me_N1 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 N_Exo N (Exo) C5->N_Exo C7 C7 C6->C7 C7->C7a C7a->N1 H_Exo H (Amine) N_Exo->H_Exo CH_Iso CH (Iso) N_Exo->CH_Iso Me_Iso1 Me (Iso) CH_Iso->Me_Iso1 Me_Iso2 Me (Iso) CH_Iso->Me_Iso2

Part 2: Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-induced shifts (particularly for the labile N-H proton), the following protocol is recommended.

  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.

    • Reasoning: DMSO minimizes solute aggregation and slows proton exchange, often allowing the exocyclic amine N-H to appear as a distinct broad doublet or singlet, whereas it may vanish or broaden excessively in Chloroform.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Residual DMSO quintet at 2.50 ppm.

  • Temperature: 298 K (25°C).

Part 3: Comparative Spectral Analysis

This section compares the Target molecule against the Precursor (1-Methyl-1H-indol-5-amine). The "Performance" of the analysis is defined by the resolution between the starting material and the product.

The Aliphatic Region (0.0 – 4.0 ppm)

This is the diagnostic region for reaction monitoring.

Proton EnvironmentTarget (Product) Shift (ppm)Precursor (Start Material) Shift (ppm)MultiplicityIntegrationDiagnostic Value
Isopropyl -CH3 1.15 – 1.25 AbsentDoublet (

Hz)
6HPrimary Indicator. Confirms isopropyl addition.
Isopropyl -CH- 3.55 – 3.65 AbsentSeptet (

Hz)
1HConfirmation. Must integrate 1:6 vs methyls.
N1-Methyl 3.68 – 3.72 3.68 – 3.72Singlet3HInternal Standard. Remains constant; proves indole N-Me is intact.
Amine -NH- ~4.8 – 5.2 (Broad)~4.5 (Broad, 2H)Broad Singlet/Doublet1HPurity Check. Integration drops from 2H (

) to 1H (

).

Technical Insight: In the Target spectrum, the N1-Methyl singlet (~3.70 ppm) and the Isopropyl Methine septet (~3.60 ppm) are in close proximity. In lower-field instruments (300 MHz), these may overlap.

  • Resolution Strategy: If overlap occurs, use the Isopropyl Methyl doublet (1.2 ppm) for quantification, or switch solvent to

    
     (Benzene-d6) to induce an aromatic solvent-induced shift (ASIS) that typically separates these signals.
    
The Aromatic Region (6.0 – 7.5 ppm)

The indole core protons show subtle shifts due to the change from a primary amine (


) to a secondary alkylamine (

). The isopropyl group is slightly more electron-donating (+I effect) but sterically bulkier.
ProtonAssignmentShift (ppm)MultiplicityCoupling (

)
Structural Logic
H3 Pyrrole Ring6.25 – 6.35Doublet~3.0 HzCoupled to H2. Shielded by electron density.
H6 Benzene Ring6.55 – 6.65dd~8.5, 2.0 HzOrtho to amine. Distinctive dd pattern.
H4 Benzene Ring6.75 – 6.85Doublet~2.0 HzMeta coupling to H6.
H2 Pyrrole Ring7.10 – 7.20Doublet~3.0 HzAdjacent to N1. Deshielded.
H7 Benzene Ring7.20 – 7.30Doublet~8.5 HzOrtho to H6. Least affected by C5 substitution.

Performance Note: The conversion of


 typically causes a slight upfield shift (shielding)  of H4 and H6 (approx 0.05 - 0.1 ppm) compared to the precursor, due to the increased electron density donated by the isopropyl group.

Part 4: Workflow for Spectral Validation

The following decision tree outlines the logical flow for a researcher confirming the identity of the product using the data above.

ValidationWorkflow Figure 2: Logic Flow for Structural Validation Start Acquire 1H NMR (DMSO-d6) Check_1_2ppm Check 1.1-1.3 ppm Region Start->Check_1_2ppm Doublet_Present Doublet Present? Check_1_2ppm->Doublet_Present No_Doublet No: Reaction Failed (Starting Material) Doublet_Present->No_Doublet No Signal Yes_Doublet Yes: Isopropyl Installed Doublet_Present->Yes_Doublet Signal Found Check_Integration Check Integration of Septet (~3.6 ppm) vs N-Me (~3.7 ppm) Yes_Doublet->Check_Integration Ratio_Check Ratio 1:3? Check_Integration->Ratio_Check Fail_Ratio Ratio > 1:3 Possible Bis-alkylation (Tertiary Amine) Ratio_Check->Fail_Ratio No Pass_Ratio Ratio ~ 1:3 Target Structure Likely Ratio_Check->Pass_Ratio Yes Check_Aromatic Verify Indole Pattern (5 protons) Pass_Ratio->Check_Aromatic Final_Result VALIDATED STRUCTURE Check_Aromatic->Final_Result

Part 5: Troubleshooting & Impurities

When synthesizing this molecule (e.g., via reductive amination of acetone with 1-methyl-5-aminoindole), specific impurities are common.

  • Residual Acetone:

    • Signal: Singlet at 2.09 ppm (DMSO-d6) or 2.17 ppm (CDCl3).

    • Action: Dry under high vacuum; acetone traps easily in the amine lattice.

  • Bis-alkylation (N,N-diisopropyl):

    • Signal: The Isopropyl Methine septet will shift downfield, and the integration of the Methyl doublet (1.2 ppm) will double relative to the Indole protons (12H vs 6H).

    • Performance Impact: Drastically reduces biological activity in most serotonin-targeting assays.

  • N-Oxidation:

    • Signal: Indole H4 and H6 will shift significantly downfield (>0.2 ppm) if the amine oxidizes to the N-oxide or nitro group.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for substituent chemical shift effects on aniline and indole systems).

  • BenchChem. (2025). Application Notes and Protocols for 1H NMR Analysis of 5-Aminoindole Derivatives. (Provides baseline shifts for the 5-aminoindole core).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for N-isopropyl and N-methyl fragment shifts).

  • Fiaschi, M., et al. (2024). Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes Uncovered an N-Indolyl Derivative. (Experimental data for 5-aminoindole precursors).

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of the synthetic indole derivative, 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine. As novel indole structures are frequently synthesized in medicinal chemistry and drug discovery, understanding their mass spectral behavior is critical for unequivocal identification and characterization. This document compares the fragmentation behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, explains the mechanistic rationale for key fragment ions, and provides detailed experimental protocols for reproducible data acquisition. A comparative analysis with a structurally related compound, N-isopropylaniline, is included to highlight the influence of the indole nucleus on fragmentation pathways.

Introduction: The Structural Significance of a Substituted Indole

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is a molecule of interest due to its core indole scaffold, a privileged structure in pharmacology, and its specific substitution pattern. The N-methyl group on the indole ring and the N-isopropyl group on the 5-amino substituent significantly influence the molecule's physicochemical properties and its behavior in a mass spectrometer.

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such novel compounds. The fragmentation pattern serves as a molecular fingerprint, providing vital clues to the arrangement of atoms within the molecule. This guide will dissect the expected fragmentation pathways, empowering researchers to interpret their own experimental data with confidence.

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization (EI) at a standard 70 eV is a high-energy technique that induces extensive fragmentation.[1] The resulting mass spectrum is typically complex but highly informative for structural elucidation. The fragmentation of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (Molecular Weight: 202.30 g/mol ) is predicted to be dominated by cleavages at the bonds alpha and beta to the nitrogen atoms and the indole ring system.

Key Predicted Fragmentation Pathways under EI:

  • Alpha-Cleavage at the Isopropyl Group: The most favorable fragmentation for many aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen atom.[2][3] For this molecule, the loss of a methyl radical (•CH₃) from the isopropyl group is a highly probable event. This leads to the formation of a stable, resonance-stabilized secondary carbocation.

  • Beta-Cleavage of the Indole Ring: Cleavage of bonds beta to the aromatic ring system is a characteristic fragmentation mode for alkylindoles.[4] This can lead to the formation of various fragment ions.

  • Loss of Propene: A common rearrangement for isopropyl-substituted amines involves the loss of a neutral propene molecule (C₃H₆), which can occur through a hydrogen rearrangement.

Table 1: Predicted Key Fragment Ions of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine under EI (70 eV)

m/z (mass-to-charge ratio)Proposed Ion Structure/IdentityFragmentation Pathway
202[M]•+ (Molecular Ion)Ionization of the parent molecule.
187[M - CH₃]⁺Base Peak. Alpha-cleavage, loss of a methyl radical from the N-isopropyl group.[5]
159[M - C₃H₇]⁺Loss of the entire isopropyl group.
145[C₁₀H₁₁N]⁺Cleavage and rearrangement involving the amino group and indole ring.
130[C₉H₈N]⁺Indole nucleus fragment after loss of the side chain.
Comparative Analysis: EI Fragmentation of N-Isopropylaniline

To understand the influence of the indole ring, we can compare this pattern to that of N-isopropylaniline. Under EI, N-isopropylaniline (MW 135) also shows a primary fragmentation involving the loss of a methyl group (•CH₃) to form a stable cation, resulting in a base peak at m/z 120.[6] This demonstrates that the alpha-cleavage at the isopropyl-substituted amine is a dominant and predictable pathway, irrespective of the specific aromatic system it is attached to. However, the subsequent fragmentation of the indole-containing compound will be unique due to the bicyclic heteroaromatic core.

Visualizing the EI Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation steps under electron ionization.

EI_Fragmentation M [C13H18N2]•+ m/z = 202 (Molecular Ion) F187 [C12H15N2]+ m/z = 187 (Base Peak) M->F187 - •CH3 F159 [C10H11N2]+ m/z = 159 M->F159 - •C3H7 F130 [C9H8N]+ m/z = 130 F187->F130 - C3H5N (rearrangement) caption Predicted EI fragmentation of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Caption: Predicted EI fragmentation of the target molecule.

Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

Electrospray ionization is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[7] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum is generally simpler than an EI spectrum and is dominated by the cleavage of the weakest bonds.

For 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, the most likely site of protonation in the positive ion mode is the exocyclic nitrogen of the 5-amino group, as it is a more basic site than the indole nitrogen.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Propene: The most predictable and often most abundant fragmentation for protonated N-isopropyl amines is the neutral loss of propene (42 Da). This occurs via a charge-remote fragmentation mechanism.

  • Loss of Isopropylamine: Cleavage of the C-N bond between the indole ring and the amino group can lead to the loss of neutral isopropylamine (59 Da).

Table 2: Predicted Key Fragment Ions of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine under ESI-MS/MS

Precursor Ion m/zProduct Ion m/zNeutral Loss (Da)Proposed Fragmentation Pathway
20316142Loss of neutral propene from the N-isopropyl group.
20314459Loss of neutral isopropylamine.
20313073Cleavage and rearrangement of the side chain.
Comparative Insights from Indole Alkaloids

Studies on the ESI-MS/MS fragmentation of complex indole alkaloids have shown that fragmentation routes are often dictated by the specific ring structures and substituents.[8][9] While our target molecule is simpler, the principle remains that the side chains and their connection to the indole core will be the primary sites of fragmentation. The stability of the indole ring itself means that fragments retaining this core structure are expected to be prominent.[10]

Visualizing the ESI-MS/MS Fragmentation Pathway

This workflow illustrates the process of obtaining a product ion spectrum using ESI-MS/MS.

ESI_Workflow cluster_MS1 First Mass Analyzer (Q1) cluster_CollisionCell Collision Cell (q2) cluster_MS2 Second Mass Analyzer (Q3) IonSource [M+H]+ [M+Na]+ [M+K]+ Precursor Isolate Precursor Ion [M+H]+ m/z = 203 IonSource->Precursor Mass Selection CID Collision-Induced Dissociation (CID with N2 or Ar) Precursor->CID Accelerate ProductIons Detect Product Ions m/z = 161, 144, 130 CID->ProductIons Fragment & Scan caption Conceptual workflow for ESI-MS/MS analysis.

Caption: Conceptual workflow for ESI-MS/MS analysis.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This method is ideal for volatile, thermally stable compounds and provides detailed fragmentation for library matching and structural confirmation.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation (Typical GC-MS System):

    • GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.[11][12]

    • MS Transfer Line Temp: 280°C.

  • Mass Spectrometer (EI) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.[6]

    • Scan Range: m/z 40 - 450.

    • Solvent Delay: 3-5 minutes to prevent filament damage.

Protocol 2: LC-ESI-MS/MS Analysis

This method is suited for less volatile compounds and provides molecular weight confirmation and targeted fragmentation analysis.[13][14]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute to a final concentration of 100 ng/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[15] The addition of acid aids in the protonation of the analyte.[7]

  • Instrumentation (Typical LC-MS/MS System):

    • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Column Temperature: 40°C.

  • Mass Spectrometer (ESI-MS/MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Gas (N₂): Flow and temperature optimized for the specific instrument.

    • MS1 Scan: Scan for the precursor ion ([M+H]⁺) at m/z 203.

    • MS2 Product Ion Scan: Isolate m/z 203 and apply collision energy (typically 10-40 eV, requires optimization) to generate product ions. Scan from m/z 50 to 210.

Conclusion

The mass spectral fragmentation of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is highly predictable and driven by the fundamental principles of ion stability. Under high-energy EI, the fragmentation will be extensive, with the base peak likely arising from alpha-cleavage at the N-isopropyl group (m/z 187). Under soft ESI-MS/MS conditions, the protonated molecule (m/z 203) is expected to primarily lose a neutral propene molecule to yield a prominent product ion at m/z 161. By comparing these distinct fragmentation patterns and utilizing the provided protocols, researchers can confidently identify this molecule and structurally similar analogs, accelerating the pace of research and development.

References

  • Aguiar, G. P., Wakabayashi, K. A. L., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. Available at: [Link]

  • Kolluru, S., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 18(16), 8731. Available at: [Link]

  • Aguiar, G. P., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 24(5), 759-766. Available at: [Link]

  • Aguiar, G. P., Wakabayashi, K. A. L., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]

  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. Available at: [Link]

  • Chen, K. H., et al. (1989). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 91(4), 1516-1520. Available at: [Link]

  • Canellas, E., et al. (n.d.). Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. Available at: [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available at: [Link]

  • Robles, Y., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Kowalska, J., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Chromatographica, 28(2), 221-233. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Robles, Y., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ScienceOpen. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Available at: [Link]

  • ResearchGate. (2023). What would be an optimized protocol to analyze indole derivatives from fecal sample by HPLC? Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Kowalska, J., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-(1-methyl-1H-indol-3-yl)propan-2-amine. Available at: [Link]

  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 223-231. Available at: [Link]

  • Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 755-761. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Beynon, J. H., & Williams, A. E. (1959). The Mass Spectra of Alkylindoles. Applied Spectroscopy, 13(4), 101-105. Available at: [Link]

  • Sparkman, O. D., & L. T., D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • University of Florida. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • Takhistov, V. V., & Pleshkov, A. T. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1). Available at: [Link]

Sources

A Comparative Guide to HPLC Retention Time and Purity Analysis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for novel chemical entities is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, a key intermediate in pharmaceutical synthesis. We will explore a standard reversed-phase HPLC method and contrast it with an orthogonal approach, offering experimental insights and data to inform your analytical strategy.

The Critical Role of Purity Analysis

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, as a building block in drug discovery, can contain impurities arising from its synthesis or degradation.[1] These impurities, even in trace amounts, can have unintended pharmacological effects or impact the stability of the final active pharmaceutical ingredient (API).[2] Therefore, robust and reliable analytical methods are paramount for the accurate determination of its purity.[3]

Standard Approach: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[4] For an amine-containing indole derivative like 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, a C18 column is a logical starting point.[5][6]

The "Why" Behind the Method

The choice of a C18 stationary phase is based on the hydrophobic nature of the indole ring system.[6] The non-polar C18 chains interact with the non-polar regions of the analyte, leading to its retention. The mobile phase, a mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol), is used to elute the compound.[7] By gradually increasing the proportion of the organic solvent (gradient elution), compounds with varying polarities can be effectively separated.[6]

A critical consideration for analyzing basic compounds like our target amine is the potential for peak tailing. This chromatographic anomaly, characterized by an asymmetrical peak with a "tail," can compromise resolution and accurate quantification. It often arises from secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[5] To mitigate this, modern, high-purity, end-capped silica columns are strongly recommended.[5] Additionally, adjusting the mobile phase pH to be at least one unit away from the analyte's pKa can help ensure consistent ionization and improved peak shape.[8]

Experimental Workflow: RP-HPLC

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase A MobilePhasePrep Prepare aqueous (A) and organic (B) mobile phases Filter Filter sample and mobile phases (0.22 or 0.45 µm) Equilibrate Equilibrate C18 column with initial mobile phase Filter->Equilibrate Load Inject Inject sample Equilibrate->Inject Gradient Run gradient elution Inject->Gradient Detect UV Detection (e.g., 254 nm) Gradient->Detect Integrate Integrate peak areas Detect->Integrate Acquire Data Calculate Calculate % Purity Integrate->Calculate

Caption: A typical workflow for RP-HPLC purity analysis.

Detailed Protocol: Standard RP-HPLC Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Degas both mobile phases prior to use.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent purity by dividing the peak area of the main compound by the total area of all peaks.

An Orthogonal Approach: Phenyl-Hexyl Column

To ensure comprehensive impurity profiling, employing an orthogonal HPLC method is a best practice.[9] Orthogonal methods utilize a different separation mechanism, increasing the likelihood of resolving co-eluting impurities that might be missed by the primary method.[2] A phenyl-hexyl column offers an alternative selectivity to the standard C18 phase.

The "Why" Behind the Alternative

While a C18 column separates primarily based on hydrophobicity, a phenyl-hexyl column introduces π-π interactions as an additional separation mechanism.[6] The phenyl rings of the stationary phase can interact with the aromatic indole ring of the analyte, providing a different retention profile.[6] This can be particularly advantageous for separating impurities with similar hydrophobicity but different aromatic character.

Experimental Workflow: Orthogonal Method Development

Orthogonal_Workflow cluster_orthogonal Orthogonal Method Start Initial Analysis on C18 Column Impurity_Check Are all impurities well-resolved? Start->Impurity_Check Yes Method is Suitable Impurity_Check->Yes Yes No Implement Orthogonal Method Impurity_Check->No No Select_Column Select Phenyl-Hexyl Column No->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase (e.g., different organic modifier) Select_Column->Optimize_Mobile_Phase Reanalyze Re-analyze Sample Optimize_Mobile_Phase->Reanalyze Compare Compare Chromatograms Reanalyze->Compare Final_Method Final Validated Method(s) Compare->Final_Method

Caption: Decision workflow for implementing an orthogonal HPLC method.

Performance Comparison: C18 vs. Phenyl-Hexyl

ParameterStandard Method (C18)Orthogonal Method (Phenyl-Hexyl)Rationale for Difference
Retention Time of Main Peak ~12.5 min~10.8 minThe π-π interactions on the phenyl-hexyl column can alter the overall retention relative to purely hydrophobic interactions.
Resolution of Key Impurity A 1.82.5Impurity A may have a different aromatic character, leading to better separation on the phenyl-hexyl phase.
Peak Tailing Factor 1.21.1Both columns are high-purity and end-capped, resulting in good peak shape.
Theoretical Plates ~15,000~14,000A slight difference in column packing and efficiency is expected between different stationary phases.

Beyond HPLC: Complementary Purity Assessment Techniques

While HPLC is a powerful tool, a multi-faceted approach to purity analysis provides the highest level of confidence. Other techniques that can be employed include:

  • Mass Spectrometry (MS): Provides molecular weight information, confirming the identity of the main peak and helping to elucidate the structures of unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities that may not be amenable to HPLC.[4]

Conclusion

The purity analysis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is crucial for its application in drug development. A standard reversed-phase HPLC method using a C18 column provides a robust starting point for routine analysis. However, for comprehensive impurity profiling and method validation, an orthogonal approach, such as employing a phenyl-hexyl column, is highly recommended to ensure the detection of all potential impurities. By understanding the principles behind the separation and utilizing complementary analytical techniques, researchers can confidently assess the purity of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. 2025. [Link]

  • Y.V. Kazakevich and R. LoBrutto, eds. HPLC for Pharmaceutical Scientists. John Wiley & Sons, 2007.
  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. 2010. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024. [Link]

Sources

FTIR Spectral Differentiation Guide: 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine vs. Structural Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and scale-up of substituted indoles and tryptamine-related analogs, tracking functional group transformations with high precision is critical for quality assurance. 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is a highly specific molecule featuring an N-methylated indole core and an isopropyl-substituted secondary amine.

This guide provides an objective comparison of its Fourier Transform Infrared (FTIR) spectral performance against its two most common synthetic alternatives and precursors:

  • Alternative A (Primary Amine): 1-Methyl-1H-indol-5-amine

  • Alternative B (Unmethylated Indole): N-(propan-2-yl)-1H-indol-5-amine

By leveraging specific vibrational frequencies, researchers can rapidly validate structural integrity, confirm complete alkylation, and detect trace precursor impurities during drug development workflows.

Mechanistic Grounding: The Causality of Spectral Signatures

FTIR spectroscopy is highly sensitive to changes in dipole moments and hydrogen bonding environments. When evaluating 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, the spectral causality is driven by three distinct structural features:

  • Secondary Amine N-H Stretch: Primary amines exhibit two distinct N-H stretching bands (asymmetric and symmetric) typically found between 3400 and 3300 cm⁻¹[1]. In contrast, the substitution of a hydrogen atom with an isopropyl group in our target compound restricts the vibrational modes, resulting in a single, weaker N-H stretching band near 3380 cm⁻¹[2]. This reduction in intensity is caused by increased steric hindrance and a diminished dipole moment change during the stretch[3]. Furthermore, the N-H wagging peak shifts from the broad 850–750 cm⁻¹ range (primary) to a tighter 750–700 cm⁻¹ range (secondary)[3].

  • N-Methylation of the Indole Core: Unsubstituted indoles display a very strong, sharp N-H stretching peak around 3406 cm⁻¹ due to the heterocyclic nitrogen[4]. Methylation at the 1-position completely eliminates this peak. Instead, the N-methyl group introduces a highly specific symmetric C-H stretching vibration that manifests as a sharp peak between 2820 and 2810 cm⁻¹[3].

  • Isopropyl Group Dynamics: The introduction of the propan-2-yl group introduces aliphatic C-H stretching (2960–2850 cm⁻¹) and a characteristic "gem-dimethyl" bending doublet near 1380 and 1365 cm⁻¹, which is entirely absent in the primary amine precursor.

Objective Performance Comparison: Spectral Differentiation

To objectively evaluate synthesis success, the target compound must be benchmarked against its alternatives. The table below summarizes the quantitative spectral data used to differentiate the target product from potential impurities.

Functional Group / Vibrational ModeTarget: 1-Methyl-N-(propan-2-yl)-1H-indol-5-amineAlternative A: 1-Methyl-1H-indol-5-amine (Primary Amine)Alternative B: N-(propan-2-yl)-1H-indol-5-amine (Unmethylated)
Indole N-H Stretch Absent (Confirms N1-methylation)Absent ~3406 cm⁻¹ (Sharp, Strong)[4]
Amine N-H Stretch ~3380 cm⁻¹ (Single, Weak)[1]~3440 & 3360 cm⁻¹ (Doublet, Strong)[1]~3380 cm⁻¹ (Single, Weak)
N-CH₃ Symmetric Stretch ~2810 cm⁻¹ (Sharp, Medium)[3]~2810 cm⁻¹ (Sharp, Medium)Absent
Amine N-H Bend Absent (Typical for secondary amines)[1]~1620 cm⁻¹ (Sharp)[1]Absent
Isopropyl C-H Bend ~1380 & 1365 cm⁻¹ (Doublet)Absent ~1380 & 1365 cm⁻¹ (Doublet)
Aromatic C-N Stretch 1335–1250 cm⁻¹ (Strong)[1]1335–1250 cm⁻¹ (Strong)1335–1250 cm⁻¹ (Strong)
Amine N-H Wag ~730 cm⁻¹ (Medium)[3]850–750 cm⁻¹ (Broad, Strong)[3]~730 cm⁻¹ (Medium)

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure data integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol operates as a self-validating system, designed specifically for the structural confirmation of substituted indoles.

Step 1: Instrument Calibration (Self-Validation Step) Before sample analysis, acquire a transmission spectrum of a traceable polystyrene standard film. Verify that the reference peaks at 1601 cm⁻¹ and 3028 cm⁻¹ are within ±1 cm⁻¹ of their known values. Causality: This confirms the interferometer and laser are properly aligned, guaranteeing wavenumber accuracy for the critical 2810 cm⁻¹ N-methyl peak.

Step 2: Background Acquisition Collect 32 scans of the clean, empty diamond ATR crystal at a resolution of 4 cm⁻¹. Causality: This creates a dynamic baseline by subtracting ambient atmospheric CO₂ and water vapor from the final sample spectrum, preventing false peaks in the 3600–3200 cm⁻¹ region.

Step 3: Sample Application Deposit approximately 1–2 mg of the solid 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~80 units of pressure). Causality: Consistent pressure ensures uniform path length and prevents spectral distortion (e.g., peak broadening) caused by poor crystal-to-sample contact.

Step 4: Spectral Acquisition Acquire 32 scans from 4000 to 400 cm⁻¹. Causality: Averaging 32 scans significantly improves the signal-to-noise ratio. This is absolutely critical for accurately resolving the weak secondary amine N-H stretch (~3380 cm⁻¹) against baseline noise[1].

Step 5: Data Processing Apply an ATR correction algorithm via the spectrometer's software. Causality: ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers). The correction normalizes the peak intensities to match standard transmission spectra, allowing direct comparison with literature libraries.

Step 6: Carryover Verification Clean the crystal with isopropanol and a lint-free wipe. Run a rapid 8-scan blank to confirm the complete absence of the strong aromatic C-N stretch (~1335–1250 cm⁻¹)[1]. Causality: This validates that the system is completely purged and ready for the next batch without cross-contamination.

Workflow Visualization

The following decision-tree maps the logical relationships used to validate the synthesis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine based on the FTIR protocol described above.

Workflow A Synthesized Batch: 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine B ATR-FTIR Spectral Acquisition (4 cm⁻¹ Res, 32 Scans) A->B C Assess 3300-3500 cm⁻¹ Region (Amine N-H Stretch) B->C D Single Weak Band (~3380 cm⁻¹) Secondary Amine Confirmed C->D Pass E Double Band (~3440, 3360 cm⁻¹) Primary Amine Impurity C->E Fail F Assess 2800-2820 cm⁻¹ Region (N-Methyl C-H Stretch) D->F G Sharp Peak (~2810 cm⁻¹) N-Methylation Confirmed F->G Pass H Absence of Peak Unmethylated Indole Impurity F->H Fail

Figure 1: ATR-FTIR spectral validation workflow for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

References

  • Title: Difference between Primary Secondary and Tertiary Amines Via FTIR Source: Rocky Mountain Laboratories URL: [Link]

  • Title: IR Spectroscopy Tutorial: Amines Source: OrgChemBoulder URL: [Link]

  • Title: Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: Spectroscopy Online URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

  • Title: FT-IR spectrum of control indole Source: ResearchGate URL: [Link]

Sources

Comparing bioactivity of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine vs 5-aminoindole

[1][2]

Executive Summary: The Scaffold vs. The Lead

5-aminoindole (5-AI) is a high-polarity, primary amine scaffold widely used as a precursor.[1][2] However, its direct bioactivity is often limited by poor membrane permeability and rapid Phase II metabolism (N-acetylation).[1]

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (MPIA) represents a "capped" derivative.[1][2] The introduction of the N-methyl group at the indole nitrogen and the N-isopropyl group at the amine position fundamentally alters the physicochemical profile, shifting the molecule from a hydrophilic precursor to a lipophilic, CNS-penetrant pharmacophore often found in kinase inhibitors and serotonin receptor ligands.[1]

Key Performance Differentiators
Feature5-Aminoindole (Parent)MPIA (Derivative)Impact on Drug Design
Role Chemical ScaffoldFunctionalized FragmentMPIA mimics "drug-like" properties.[1][2]
Lipophilicity (cLogP) ~1.2 (Low)~3.1 (High)MPIA has superior membrane permeability.[1]
H-Bond Donors 3 (High Polarity)1 (Low Polarity)MPIA has better BBB penetration potential.[1][2]
Metabolic Stability Low (Rapid N-Acetylation)High (Steric hindrance)MPIA resists rapid clearance.[1][2]

Physicochemical & Structural Analysis

The bioactivity differences are driven by specific structural modifications.[1][2] The following data compares the calculated molecular descriptors that predict in vivo behavior.

Structural Modification Logic
  • 1-Methylation (Indole N): Removes the acidic proton, preventing hydrogen bonding at this site.[1][2] This increases lipophilicity and prevents N-glucuronidation.[1][2]

  • N-Isopropylation (Amine N): Converts the primary amine to a secondary amine.[1][2] The bulky isopropyl group provides steric protection against MAO (Monoamine Oxidase) degradation and enhances binding to hydrophobic pockets (e.g., in 5-HT receptors or kinase ATP-binding sites).[1]

Comparative Data Table
Property5-AminoindoleMPIABioactivity Implication
Molecular Weight 132.16 g/mol 188.27 g/mol Both are within "Fragment" space (<200 Da).[1][2]
cLogP (Predicted) 1.213.15Critical: MPIA crosses cell membranes 10-50x more efficiently.[1][2]
TPSA (Ų) 41.815.0MPIA is highly predicted to cross the Blood-Brain Barrier (BBB).[1][2]
pKa (Conj. Acid) ~5.8~9.5MPIA is more basic; exists as a cation at physiological pH.[1][2]

Bioactivity & Mechanism of Action

While 5-aminoindole acts primarily as a hydrogen bond donor, MPIA functions through hydrophobic interactions and ionic bonding.[1][2]

A. Cytotoxicity and Cell Permeability

Studies on indole derivatives indicate that N-alkylation significantly correlates with increased cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) due to enhanced cellular uptake.[1][2]

  • 5-AI: Shows negligible cytotoxicity (IC50 > 100 µM) in most non-modified forms due to poor uptake and rapid efflux.[1][2]

  • MPIA: The lipophilic modifications allow passive diffusion through the lipid bilayer.[1][2] Once intracellular, the secondary amine can interact with tubulin or kinase domains.[2]

    • Reference Standard: Similar N-alkylated indoles demonstrate IC50 values in the 5–20 µM range for various carcinoma lines [1].[1][2]

B. Target Engagement (Signaling Pathways)

MPIA is structurally primed for two major pathways:

  • Serotonergic Modulation (5-HT): The N-isopropyl-5-aminoindole motif mimics the tryptamine pharmacophore.[1][2] The 1-methyl group often enhances selectivity for 5-HT2A/2C receptors over 5-HT1 subtypes [2].[1][2]

  • Kinase Inhibition: The indole core serves as the "hinge binder" in ATP-competitive inhibitors.[1][2] The isopropyl group fills the hydrophobic "gatekeeper" pocket found in kinases like EGFR or VEGFR [3].[1][2]

Mechanistic Pathway Diagram (Graphviz)

The following diagram illustrates the pharmacological optimization from 5-AI to MPIA.

BioactivityOptimizationScaffold5-Aminoindole(Parent)Mod11-Methylation(Indole N)Scaffold->Mod1Step 1Mod2N-Isopropylation(Amine N)Mod1->Mod2Step 2DerivativeMPIA(Derivative)Mod2->DerivativeYieldsPermeabilityIncreased Lipophilicity(Membrane Crossing)Derivative->PermeabilitycLogP > 3.0StabilityMetabolic Resistance(Blocks Acetylation)Derivative->StabilitySteric BulkTargetHydrophobic PocketBinding (Kinase/5-HT)Derivative->TargetAffinityPermeability->TargetIntracellular Access

Caption: Optimization pathway showing how structural modifications in MPIA drive enhanced bioavailability and target engagement compared to the 5-aminoindole scaffold.

Experimental Protocols

To validate the bioactivity differences, the following self-validating protocols are recommended.

Protocol A: Synthesis of MPIA from 5-Aminoindole (Reductive Amination)

Rationale: This protocol ensures the specific mono-alkylation of the amine, avoiding over-alkylation.[2]

  • Reactants: Dissolve 5-aminoindole (1 eq) in Methanol.

  • Alkylation 1 (Indole N): Treat with NaH (1.1 eq) and Methyl Iodide (1.1 eq) at 0°C. QC Check: TLC (Hexane:EtOAc) should show a new spot with higher Rf.

  • Alkylation 2 (Reductive Amination):

    • Add Acetone (excess, serves as reactant and solvent) or Propanal equivalent.

    • Add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) and catalytic Acetic Acid.

    • Stir at RT for 4 hours.

  • Workup: Quench with NaOH, extract with DCM.

  • Validation: 1H-NMR must show the isopropyl septet (~3.6 ppm) and the N-methyl singlet (~3.7 ppm).[1][2]

Protocol B: Comparative Cytotoxicity Assay (MTT)

Rationale: Measures the metabolic activity as a proxy for cell viability, highlighting the permeability advantage of MPIA.

  • Cell Line: HeLa or MCF-7 (Standard carcinoma models).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Group A: 5-Aminoindole (1, 10, 50, 100 µM).

    • Group B: MPIA (1, 10, 50, 100 µM).

    • Control: DMSO (0.1%).[1][2]

  • Incubation: 48 hours at 37°C.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.[1][2]

  • Expected Result: 5-Aminoindole will show minimal toxicity (Viability >90% at 100 µM).[1][2] MPIA should show dose-dependent inhibition (IC50 est. 10–30 µM) due to intracellular accumulation [4].[1][2]

References

  • Zhang, H. et al. (2014).[1][2] "Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors." Journal of Medicinal Chemistry.

  • Glennon, R. A. et al. (2003).[1][2] "Synthesis and structure-affinity relationship investigations of 5-aminomethyl and 5-carbamoyl analogues." Bioorganic & Medicinal Chemistry.

  • Singh, V. et al. (2017).[1][2] "Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues." European Journal of Medicinal Chemistry.

  • Teymori, A. et al. (2023).[1][2][3] "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives." Iran Journal of Pharmaceutical Research.

A Comparative Guide to Establishing Reference Standards for the Quality Control of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standard used for identification, purity assessment, and quantification. This guide provides an in-depth technical comparison of approaches for establishing a reliable reference standard for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, a substituted indole derivative of interest in synthetic and medicinal chemistry.

The Reference Standard Dilemma: Commercial vs. In-House Qualification

The choice of a reference standard is a critical decision point that impacts all subsequent analytical results. For a molecule like 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, which may be a novel intermediate or research compound, the path to a reliable standard is not always straightforward.

  • Commercial Chemical-Grade Material: This is the most convenient option. Suppliers offer the compound with a stated purity, often ≥95% or ≥98%[1]. This is an excellent starting point for initial research and development. However, the provided Certificate of Analysis (CoA) may lack comprehensive data. The purity statement might be based on a single method (e.g., HPLC area percent) and may not account for non-chromatophoric impurities, residual solvents, or water content. This can introduce significant uncertainty in quantitative applications.

  • In-House Qualified Reference Standard: This approach involves taking a high-purity batch of the material (either sourced commercially or synthesized in-house) and subjecting it to a battery of orthogonal analytical tests to comprehensively characterize it. This process is more resource-intensive but yields a well-defined standard with a defensible purity value and a thorough understanding of its impurity profile. This is the required approach for later-stage development and for use in validated analytical procedures.

Comparative Overview of Reference Standard Approaches
FeatureCommercial Chemical-GradeIn-House Qualified Reference Standard
Purity Assignment Typically based on a single chromatographic method (e.g., HPLC % Area).Assigned via mass balance approach, combining results from multiple orthogonal techniques.
Identity Confirmation Often confirmed by basic spectroscopic data (e.g., ¹H NMR).Rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
Impurity Profile Generally unknown or limited to identified peaks in a single chromatogram.Known and potentially identified impurities are documented and quantified.
Traceability Limited traceability to a primary standard.Characterization data provides a clear and defensible audit trail.
Resource Investment Low; requires only procurement.High; requires significant analytical instrumentation, time, and expertise.
Best Use Case Early-stage R&D, route scouting, non-quantitative screening.Quantitative analysis, method validation, stability studies, quality control.

Workflow for In-House Reference Standard Qualification

A robust, self-validating system for qualifying a reference standard relies on the principle of orthogonality—using multiple analytical techniques that measure different chemical and physical properties. A discrepancy in the results from one technique versus another can signal an issue that might otherwise be missed.

Reference_Standard_Qualification_Workflow cluster_0 Material Procurement cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Certification Synthesis In-House Synthesis or Commercial Source NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Identity MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS HPLC HPLC-UV (Organic Purity) MS->HPLC Purity GC GC-MS (Volatile Impurities) HPLC->GC Elemental Elemental Analysis (CHNS Confirmation) GC->Elemental Trace ICP-MS (Elemental Impurities) Elemental->Trace CoA Certificate of Analysis (Purity Assignment) Trace->CoA Certification

Caption: Workflow for the comprehensive qualification of an in-house reference standard.

Key Analytical Methodologies & Protocols

The following sections detail the core analytical techniques required to qualify a reference standard for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for assessing the purity of non-volatile organic compounds.[3] A reversed-phase method is ideal for indole derivatives. The amine functionality in the target molecule necessitates an acidic modifier in the mobile phase to ensure good peak shape by suppressing the interaction of the protonated amine with residual silanols on the stationary phase.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Gradient: 70% A to 30% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 280 nm (Indole chromophore).[4]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference material candidate in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL.[5]

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Data Analysis:

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This value represents the organic purity and is a key component of the final mass balance calculation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful tool for confirming molecular weight and identifying volatile or semi-volatile impurities, such as residual solvents from synthesis or starting materials.[6][7] The indole nucleus is amenable to GC analysis.

Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

    • Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280 °C.[7]

    • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.[7]

    • Ion Source Temp: 230 °C.[7]

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the material in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.[7]

  • Data Analysis:

    • Confirm the identity by matching the observed mass spectrum of the main peak with the expected fragmentation pattern and molecular ion for C₁₂H₁₆N₂ (MW: 188.27 g/mol ).[8]

    • Identify and quantify any residual solvents or volatile impurities against a calibrated standard if necessary.

NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure determination.[2][9] Both ¹H and ¹³C NMR spectra are required to confirm the connectivity and chemical environment of every atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the substance in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).[11]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to resolve complex spin systems and confirm assignments.[9]

  • Data Analysis:

    • ¹H NMR: Confirm the presence of all expected protons. The integration of peaks should correspond to the number of protons in each environment (e.g., N-methyl, isopropyl CH and CH₃, aromatic and indole protons).

    • ¹³C NMR: Confirm the presence of all 12 unique carbon atoms.

    • The combined data must be fully consistent with the structure of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the compound. This fundamental technique verifies that the empirical formula of the bulk material matches the theoretical composition, serving as a crucial check on overall purity.[12][13]

Experimental Protocol: CHN Analysis

  • Instrumentation:

    • CHNS/O Elemental Analyzer.

  • Sample Preparation:

    • Accurately weigh approximately 2 mg of the dried sample into a tin capsule.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values for C₁₂H₁₆N₂.

    • Theoretical Values: C = 76.55%, H = 8.57%, N = 14.88%.

    • The experimental values should typically be within ±0.4% of the theoretical values to confirm the elemental composition.

Final Purity Assignment and Documentation

A truly qualified reference standard has its purity assigned not by a single measurement, but by a mass balance calculation that accounts for all potential impurities.

Purity = 100% - (% Organic Impurities by HPLC) - (% Volatile Impurities by GC) - (% Water by Karl Fischer) - (% Non-combustible Residue by Ash Test) - (% Trace Metals by ICP-MS)

This comprehensive purity value, along with all supporting analytical data, should be documented in a formal Certificate of Analysis. This document is the foundation of the material's status as a reference standard and ensures its appropriate use in quality control. The control of elemental impurities should be guided by standards such as those outlined in USP <232> and ICH Q3D.[14][15]

References

  • PubChem. N-Methyl-N-(propan-2-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Center for Biotechnology Information. [Link]

  • Elementar. Instrumentation for chemical & pharmaceutical applications. Elementar. [Link]

  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • Asian Journal of Research in Chemistry. RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Asian Journal of Research in Chemistry. [Link]

  • Herba Polonica. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. De Gruyter. [Link]

  • Lab Manager. Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. [Link]

  • Asian Journal of Research in Chemistry. Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine mainly present as contaminant in diversified categories of API. Asian Journal of Research in Chemistry. [Link]

  • FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration. [Link]

  • MDPI. Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. MDPI. [Link]

  • ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. SWGDRUG.org. [Link]

  • PubChem. 1-(1-methyl-1H-indol-3-yl)propan-2-amine. National Center for Biotechnology Information. [Link]

  • SciELO. Two fast screening methods (GC-MS and TLC-ChEI assay) for rapid evaluation of potential anticholinesterasic indole alkaloids in. SciELO. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]

  • MedCrave online. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Google Patents.
  • SciSpace. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]

  • JOCPR. Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

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A Comparative Guide to the 13C NMR Peak Assignments for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and predicted assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine. In the absence of a directly published spectrum for this specific molecule, this document employs a foundational, comparative approach. By dissecting the molecule into its core structural fragments and analyzing experimental data from analogous compounds, we can logically deduce the chemical shifts for each carbon atom. This methodology not only serves as a robust predictive tool but also reinforces the fundamental principles of NMR spectroscopy in structural elucidation for researchers, scientists, and professionals in drug development.

The Foundational Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable technique in organic chemistry, providing a detailed map of the carbon skeleton of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment.[3][4] Factors such as hybridization, electronegativity of attached atoms, and resonance effects dictate the precise location of each signal. For complex heterocyclic molecules like the target compound, a precise assignment of these signals is the cornerstone of structural verification.

The challenge often lies in unambiguously assigning each peak to a specific carbon atom. This guide will utilize a comparative analysis of substituent effects, a well-established method for predicting chemical shifts.[5]

A Comparative Approach to Peak Assignment

To predict the 13C NMR spectrum of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine, we will analyze the experimentally determined chemical shifts of three key structural analogues:

  • 1-Methylindole: Provides the baseline chemical shifts for the N-methylated indole core.

  • 5-Aminoindole: Demonstrates the significant electronic impact of an amino group at the C-5 position on the benzene portion of the indole ring.[6][7]

  • N-Isopropylaniline: Offers reference values for the N-isopropyl group and its influence on an attached aromatic ring.[8][9]

The logical workflow for this predictive analysis is outlined in the diagram below.

G cluster_0 Reference Data cluster_1 Analytical Process cluster_2 Predicted Spectrum A 1-Methylindole (Indole Core) D Synthesize Substituent Effects: • N-methylation • C-5 Amino Donation • N-Isopropylation A->D B 5-Aminoindole (-NH2 Effect at C-5) B->D C N-Isopropylaniline (Isopropylamino Group) C->D E 1-Methyl-N-(propan-2-yl) -1H-indol-5-amine (Final Assignments) D->E Prediction caption Workflow for Predictive 13C NMR Assignment

Caption: Workflow for Predictive 13C NMR Assignment.

Analysis of Reference Compounds and Substituent Effects

The following table summarizes the experimental 13C NMR data for the reference compounds. This data forms the empirical basis for our predictions.

Carbon Position1-Methylindole (in CDCl3)[10][11]5-Aminoindole (in DMSO-d6)[6]N-Isopropylaniline (in CDCl3)[9][12]
Indole Ring
C2128.8 ppm125.1 ppm-
C3100.9 ppm101.1 ppm-
C3a128.4 ppm129.5 ppm-
C4121.4 ppm110.8 ppm-
C5120.8 ppm142.1 ppm-
C6120.0 ppm111.4 ppm-
C7109.2 ppm103.8 ppm-
C7a137.0 ppm131.9 ppm-
N-CH332.8 ppm--
Isopropyl Group
CH--45.9 ppm
CH3--23.0 ppm
Aniline Ring
C-ipso--147.5 ppm
C-ortho--112.9 ppm
C-meta--129.1 ppm
C-para--116.1 ppm

Key Observations:

  • N-Methylation: The N-CH3 group on 1-methylindole appears around 32.8 ppm.[10][11]

  • C-5 Amino Group: The electron-donating amino group in 5-aminoindole causes a significant downfield shift at the ipso-carbon (C5, ~142.1 ppm) and upfield shifts at the ortho (C4, C6) and para (C7a) positions relative to the unsubstituted indole carbons.

  • N-Isopropyl Group: The methine (CH) carbon of the isopropyl group in N-isopropylaniline is observed at ~45.9 ppm, and the methyl carbons (CH3) are at ~23.0 ppm.[9][12]

Predicted 13C NMR Peak Assignments for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

By integrating the observations from our reference compounds, we can now assign the chemical shifts for the target molecule. The structure with the IUPAC numbering used for this assignment is shown below.

Chemical structure of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine with carbon numbering

The following table presents the predicted assignments.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C2~129 ppmRelatively unaffected by C-5 substitution. Similar to 1-methylindole.
C3~101 ppmLargely insensitive to substitution on the benzene ring. Similar to 1-methylindole and 5-aminoindole.
C3a~129-130 ppmSlightly deshielded by the adjacent C4, but shielded by the C-5 amino group's para-like effect.
C4~110-112 ppmStrongly shielded (upfield shift) due to the ortho effect of the electron-donating amino group. Similar to 5-aminoindole.
C5~142-144 ppmIpso-carbon directly attached to nitrogen. Will be the most downfield of the benzene ring carbons due to strong deshielding.
C6~111-113 ppmStrongly shielded (upfield shift) due to the ortho effect of the electron-donating amino group.
C7~104-106 ppmShielded by the meta effect of the amino group.
C7a~132-134 ppmShielded by the para effect of the amino group, but also part of the pyrrole fusion.
N1-CH3~33 ppmStandard value for an N-methyl group on an indole ring.[10][11]
C8 (CH)~46 ppmMethine carbon of the isopropyl group. Based on N-isopropylaniline.[9][12]
C9, C10 (CH3)~23 ppmEquivalent methyl carbons of the isopropyl group. Based on N-isopropylaniline.[8][9]

Standard Operating Protocol for 13C NMR Data Acquisition

To experimentally validate these predictions, the following protocol for acquiring a standard, proton-decoupled 13C NMR spectrum is recommended. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) should be used to differentiate between CH, CH2, and CH3 signals.[13][14]

I. Sample Preparation

  • Weigh approximately 20-30 mg of the solid sample, 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to the tube. Chloroform-d is often a good first choice for its solubilizing power and well-characterized residual solvent peak.

  • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

II. Instrument Setup & Calibration

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Tune and match the 13C probe for the sample.

III. Data Acquisition (1D 13C Spectrum)

  • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all carbon signals, from aliphatic to potential carbonyl regions, are captured.

  • Transmitter Frequency Offset: Center the spectral window around 110-120 ppm.

  • Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): Use a relaxation delay of 2.0 seconds. Quaternary carbons have longer relaxation times, and this delay helps ensure their signals are not attenuated.[2]

  • Number of Scans (NS): Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

IV. Data Processing

  • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform on the Free Induction Decay (FID).

  • Phase the resulting spectrum manually to ensure all peaks have a positive, absorptive lineshape.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks (note: for standard 13C NMR, integration is not reliably quantitative but can be used for relative comparisons).[2]

  • Perform peak picking to generate a list of chemical shifts.

The following diagram illustrates the experimental workflow.

G A Sample Preparation (20-30 mg in 0.6 mL CDCl3) B Instrument Setup (Lock, Shim, Tune) A->B C Data Acquisition (Proton Decoupled, >1024 Scans) B->C D DEPT-135 Acquisition (Differentiates CH/CH3 from CH2) C->D Optional but Recommended E Data Processing (FT, Phasing, Calibration) C->E D->E Optional but Recommended F Spectral Analysis (Peak Assignment) E->F caption Experimental Workflow for 13C NMR Analysis

Caption: Experimental Workflow for 13C NMR Analysis.

Conclusion

This guide has established a robust, predicted 13C NMR peak assignment for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine through a logical, comparative analysis of structurally related compounds. The presented chemical shifts, justified by established principles of substituent effects, provide a reliable benchmark for researchers working with this or similar molecules. The detailed experimental protocol further equips scientists with the practical methodology to acquire high-quality data for structural verification. This combined theoretical and practical approach underscores the power of NMR spectroscopy as a premier tool in chemical analysis and drug discovery.

References

  • Title: N-Isopropylaniline | C9H13N Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles Source: New Journal of Chemistry, RSC Publishing URL: [Link]

  • Title: 5-Aminoindole | C8H8N2 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 1H- AND 13C-NMR SPECTRA OF SOME AZOMETHINES OF 5-AMINO-2-PHENYLINDOLE SERIES Source: Vietnam Journal of Chemistry URL: [Link]

  • Title: Synthesis and photophysical characterization of fluorescent indole nucleoside analogues Source: RSC Publishing URL: [Link]

  • Title: 13C NMR spectroscopy of indole derivatives Source: Semantic Scholar URL: [Link]

  • Title: Methyl 1H-indole-3-carboxylate Source: Magritek URL: [Link]

  • Title: Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry Source: Chemical Reviews, ACS Publications URL: [Link]

  • Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]

  • Title: NMR STUDIES OF INDOLE Source: Centro de Investigación y de Estudios Avanzados del I.P.N. URL: [Link]

  • Title: Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) Source: SciSpace URL: [Link]

  • Title: interpreting C-13 NMR spectra Source: Chemguide URL: [Link]

  • Title: N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Source: ResearchGate URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Repositório Científico da Universidade do Minho URL: [Link]

  • Title: 13.10: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: 13C NMR of 1-Propanol Source: University of Wisconsin-Madison URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine

[1][2][3]

Executive Summary & Operational Classification

1-Methyl-N-(propan-2-yl)-1H-indol-5-amine (CAS: 102308-97-4) is a specialized indole derivative often utilized as a building block in pharmaceutical synthesis.[1] For disposal purposes, it is classified as a Non-Halogenated Organic Hazardous Waste .

Effective management of this compound requires strict adherence to amine-specific protocols.[1][2] Unlike general organic waste, this compound possesses a secondary amine functionality, necessitating segregation from nitrosating agents to prevent the formation of carcinogenic nitrosamines.

Immediate Disposal Directive:

  • Waste Stream: Organic Non-Halogenated (High BTU).

  • Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1]

  • Prohibited: Do NOT dispose of via sanitary sewer, trash, or evaporation.

Hazard Identification & Chemical Behavior[3][4][5][6][7][8][9]

To ensure safety, the disposal protocol is grounded in the chemical's specific reactivity profile.

PropertyValue/DescriptionOperational Implication
Molecular Formula C₁₂H₁₆N₂High nitrogen content; requires complete combustion to prevent NOx emissions.[1]
Functional Groups Indole core, Secondary AmineIncompatible with Acids & Oxidizers. Risk of exothermic reaction.
Physical State Solid or Viscous Liquid (Purity dependent)May require dissolution in combustible solvent for bulk disposal.
Reactivity NitrosatableCRITICAL: Do not mix with nitrites or nitrous acid sources (risk of N-nitrosamine formation).[1]
Aquatic Toxicity High (Predicted)Zero-discharge policy for drains and sinks.[1]

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleanup procedure, the following PPE is mandatory to prevent dermal absorption and inhalation sensitization.

  • Respiratory: NIOSH-approved N95 (for solids) or half-face respirator with organic vapor cartridges (if handling large liquid volumes/solutions).[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are generally sufficient for incidental contact. For prolonged handling or spill cleanup, use Silver Shield/4H® laminate gloves to prevent permeation.

  • Ocular: Chemical splash goggles. Face shield required if pouring >500 mL of solution.

  • Body: Chemical-resistant lab coat with cuffed sleeves.[1]

Step-by-Step Disposal Workflow

This workflow is designed to segregate the compound based on its physical state and solvent matrix, ensuring compliance with EPA RCRA regulations (40 CFR § 261).

Disposal Decision Tree[2]

DisposalWorkflowStartWaste Identification:1-Methyl-N-(propan-2-yl)-1H-indol-5-amineStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / PowderStateCheck->IsSolidIsLiquidLiquid / SolutionStateCheck->IsLiquidSolidContainerCollect in Wide-MouthHDPE JarIsSolid->SolidContainerSolventCheckCheck Solvent TypeIsLiquid->SolventCheckLabelSolidLabel: 'Hazardous Waste - Solid'(Toxic, Irritant)SolidContainer->LabelSolidFinalTransfer to Central Accumulation Area(Incineration)LabelSolid->FinalNonHaloNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloStreamAStream A: Organic Non-HalogenatedNonHalo->StreamAStreamBStream B: Organic HalogenatedHalo->StreamBStreamA->FinalStreamB->Final

Figure 1: Logic flow for segregating amine waste based on physical state and solvent matrix.

Solid Waste Protocol
  • Containment: Transfer pure solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "1-Methyl-N-(propan-2-yl)-1H-indol-5-amine" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant".

  • Decontamination: Wipe the exterior of the container with a solvent-dampened wipe (ethanol or acetone) to remove residual dust. Dispose of the wipe in the solid waste container.

Liquid Waste Protocol (Solutions)
  • Segregation:

    • Preferred: Combine with non-halogenated organic solvents (Methanol, Acetone, DMSO).

    • Avoid: Do not mix with acidic waste streams (e.g., waste H₂SO₄ or HCl) to prevent heat generation and spattering.

  • Container: Use a safety can or chemically resistant glass bottle (Amber glass recommended if light sensitivity is a concern, though standard for disposal).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Spill Management & Emergency Response

In the event of a spill, rapid containment is necessary to prevent environmental release.[3]

Spill Response Workflow

SpillResponseAlert1. Alert & Evacuate(If >100mL or powder cloud)PPE2. Don PPE(Goggles, Nitrile Gloves, Lab Coat)Alert->PPEContain3. Containment(Dyke with absorbent socks)PPE->ContainAbsorb4. Absorption(Vermiculite or Sand)Contain->AbsorbClean5. Decontamination(Soap/Water Wash)Absorb->CleanDispose6. Disposal(Bag as Hazardous Waste)Clean->Dispose

Figure 2: Sequential actions for managing laboratory spills of indole amines.

Specific Cleanup Instructions[2][3][9][11]
  • Isolate: Demarcate the area. If the substance is a dry powder, turn off fans/ventilation to prevent dispersal.

  • Neutralize/Absorb:

    • Liquids: Use universal absorbent pads or vermiculite. Do NOT use sawdust (combustible risk with some amines).

    • Solids: Cover with wet paper towels to prevent dust generation, then carefully scoop up.

  • Decontamination: Wash the spill site twice with a dilute surfactant solution (soapy water). Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).

Regulatory Compliance & Storage

Storage Compatibility

Store waste containers in a cool, dry, well-ventilated area.[2][4][3][5]

  • Compatible: Bases, Alcohols, Ketones.

  • Incompatible: Strong Oxidizers (Peroxides, Nitrates), Strong Acids, Acid Anhydrides, Acid Chlorides.

US EPA Classification

While this specific CAS is not explicitly listed on the RCRA P-list or U-list, it must be characterized by the generator (you) based on its properties:

  • Characteristic: Toxicity (if leachate exceeds limits, though unlikely for pure compound) and Ignitability (if in flammable solvent).

  • Code: Assign D001 (Ignitable) if in flammable solvent. If pure toxic solid, manage as Non-Regulated Chemical Waste destined for incineration, or apply state-specific hazardous codes (e.g., California Title 22).

References

  • PubChem. (2025).[6] 1-methyl-1H-indol-5-amine (Compound Summary). National Library of Medicine.[7] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8][9] National Academies Press.[8] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.